4,4'-Dibromo-2-methoxy-1,1'-biphenyl
Description
Properties
CAS No. |
686773-99-9 |
|---|---|
Molecular Formula |
C13H10Br2O |
Molecular Weight |
342.02 g/mol |
IUPAC Name |
4-bromo-1-(4-bromophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H10Br2O/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3 |
InChI Key |
SBAXDTAEFJLKOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl
[1][2]
Executive Summary
This compound is an asymmetric, halogenated biaryl building block.[1][2] Its structural significance lies in the 2-methoxy substituent , which introduces steric bulk at the ortho position, forcing the two phenyl rings into a non-planar conformation (dihedral twist).[1][2] This conformational control, combined with the reactive bromine handles at the 4 and 4' positions, makes it a critical intermediate for synthesizing twisted π-conjugated systems (e.g., for TADF OLED emitters) and axially chiral pharmaceutical agents.[1][2]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | Not widely listed; Analogous to 92-86-4 (non-methoxy) |
| Molecular Formula | C₁₃H₁₀Br₂O |
| Molecular Weight | 342.03 g/mol |
| SMILES | COc1cc(Br)ccc1-c2ccc(Br)cc2 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CHCl₃, DCM, THF; Insoluble in water |
Chemical Structure & Electronic Properties[1][2][5]
Conformational Analysis (The "Twist")
Unlike unsubstituted biphenyl, which can approach planarity in the solid state, the 2-methoxy group creates significant steric repulsion with the ortho hydrogens of the adjacent phenyl ring (positions 2' and 6').[1][2]
-
Effect: This forces the molecule into a twisted conformation with a dihedral angle typically between 45° and 60° .[1]
-
Application Relevance: In OLED design, this twist disrupts extended π-conjugation, raising the triplet energy (E_T) and preventing π-π stacking aggregation, which is crucial for maintaining high quantum efficiency in blue emitters.[1][2]
Electronic Character
-
Ring A (Methoxy-substituted): The methoxy group (-OCH₃) is a strong Electron Donating Group (EDG) by resonance.[1][2] This makes Ring A more electron-rich than Ring B.[1]
-
Ring B (Unsubstituted): Acts as a standard phenyl ring with a bromine substituent.[1][2]
-
Bromine Substituents: The bromine atoms at 4 and 4' are Electron Withdrawing Groups (EWG) by induction but are weakly deactivating.[1][2] They serve as excellent "handles" for further functionalization via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]
Synthesis & Production Protocols
The synthesis of this compound requires chemoselectivity to avoid polymerizing the dibromo species.[1][2] The most robust method utilizes the reactivity difference between aryl iodides and aryl bromides.[1]
Recommended Route: Chemoselective Suzuki-Miyaura Coupling
This protocol exploits the faster oxidative addition of Pd(0) to the C-I bond compared to the C-Br bond .[1]
-
Precursor A: 4-Bromo-2-iodo-1-methoxybenzene (CAS: 98273-59-7)[1][2][3]
-
Precursor B: 4-Bromophenylboronic acid (CAS: 5467-74-3)[1][2]
Step-by-Step Protocol:
-
Reagents:
-
Procedure:
-
Charge: In a Schlenk flask under Argon, combine aryl iodide, boronic acid, and Pd catalyst.
-
Reflux: Heat to 80-90°C for 12–16 hours. Note: Do not exceed 100°C to prevent activation of the C-Br bonds.[1]
-
Monitor: Check via TLC (Hexane/EtOAc) for the disappearance of the aryl iodide.
-
-
Workup:
Synthesis Workflow Diagram
Caption: Chemoselective Suzuki coupling pathway prioritizing C-I bond activation to preserve C-Br handles.
Spectroscopic Identification
To validate the structure, researchers should look for the following diagnostic signals:
1H NMR (400 MHz, CDCl₃)
-
Methoxy Group: A sharp singlet (3H) around δ 3.80 – 3.85 ppm .[1][2]
-
Ring A (Methoxy-side):
-
Ring B (Unsubstituted side):
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): Look for the characteristic isotope pattern of a dibromo compound.
-
Peaks at m/z 340, 342, 344 in a 1:2:1 ratio (due to ⁷⁹Br and ⁸¹Br natural abundance).[2]
-
Applications in Research & Development
OLED Materials (TADF & Phosphorescence)
This molecule is a "core" scaffold.[2] The bromine atoms can be replaced with carbazole or diphenylamine donors to create Donor-Acceptor-Donor (D-A-D) architectures.[1][2]
-
Mechanism: The 2-methoxy twist decouples the donor and acceptor moieties, reducing the singlet-triplet energy gap (
), which is essential for Thermally Activated Delayed Fluorescence (TADF) .[1][2]
Pharmaceutical Scaffolds
Biphenyls are "privileged structures" in drug discovery.[1][2] The 2-methoxy group is often used to:
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[1][2][4]
-
Handling: Use in a fume hood.[1][2] Avoid dust formation.[1][2][4][5][6][7]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the methoxy ether over long periods.
-
Disposal: Halogenated organic waste.[1][2] Do not dispose of in standard aqueous drains.[1][2]
References
-
Suzuki-Miyaura Coupling Kinetics: A kinetic study of the Suzuki-Miyaura reaction of 4'-iodoacetophenone... (Benchchem).[2][8][9]
-
Biphenyl Scaffolds in Drug Design: Biphenyl-4-carboxylic acid derivatives inhibit tubulin polymerization...[1][10][11] (NIH/PubMed).[2]
-
Synthesis Precursors: 4-Bromo-2-iodo-1-methoxybenzene Properties & CAS. (ChemSrc).[2]
-
General Biphenyl Properties: 1,1'-Biphenyl, 4,4'-dibromo- Data. (NIST Chemistry WebBook).[1][2]
Sources
- 1. 1,1'-Biphenyl, 4,4'-dibromo- [webbook.nist.gov]
- 2. 4,4'-Dibromooctafluorobiphenyl (CAS 10386-84-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-Bromo-2-iodo-1-methoxybenzene | CAS#:98273-59-7 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Tuning & Synthesis of Methoxy-Substituted Dibromobiphenyls
A Technical Guide for OLED Material Design
Executive Summary
Methoxy-substituted dibromobiphenyls represent a critical class of "synthons" (structural building blocks) in the development of organic semiconductors. Unlike simple biphenyls, the introduction of methoxy (-OMe) groups allows for precise dual-tuning of the molecular scaffold:
-
Electronic Tuning: The methoxy group acts as a strong electron-donating group (EDG) via the mesomeric effect (+M), significantly raising the HOMO level to facilitate hole injection.
-
Conformational Control: When placed at the ortho (2,2') positions, methoxy groups induce a steric twist between the phenyl rings. This interruption of planarity widens the optical bandgap (
), making these scaffolds essential for deep-blue emitters and wide-bandgap host materials where triplet confinement is required.
This guide details the synthesis, electronic characterization, and application logic of these materials, focusing on the model compound 4,4'-dibromo-2,2'-dimethoxybiphenyl .
Part 1: Molecular Architecture & Design Rules
The utility of this scaffold in OLEDs is governed by the interplay between electronic donation and steric hindrance.
1.1 The Ortho-Methoxy Effect (Steric Control)
In unsubstituted biphenyl, the dihedral angle is ~44° in solution. Introducing bulky methoxy groups at the 2,2' positions increases this twist angle to >60°.
-
Consequence: The
-conjugation between rings is partially broken. -
OLED Application: This "conjugation break" prevents
-stacking aggregation (which causes fluorescence quenching) and shifts emission toward the blue/UV region, making it an ideal "Host" core for phosphorescent dopants.
1.2 The Para-Methoxy Effect (Electronic Control)
Methoxy groups are strong
-
HOMO Impact: The lone pairs on oxygen mix with the aromatic
-system, raising the Highest Occupied Molecular Orbital (HOMO) energy (e.g., from -6.0 eV in biphenyl to ~ -5.4 eV). -
LUMO Impact: The Lowest Unoccupied Molecular Orbital (LUMO) is less affected, resulting in a narrowed electrochemical gap compared to the twisted geometry alone, but the net effect is a tunable wide-bandgap material.
1.3 Comparative Data Table
| Property | Unsubstituted Biphenyl | 4,4'-Dimethoxybiphenyl (Planar-like) | 2,2'-Dimethoxybiphenyl (Twisted) |
| Dihedral Angle | ~44° | ~30-40° | >60° |
| HOMO Level | -6.0 eV | -5.3 eV | -5.6 eV (Less conjugation) |
| LUMO Level | -1.8 eV | -1.9 eV | -1.5 eV |
| Optical Gap ( | 4.2 eV | 3.4 eV | 4.1 eV |
| Solubility | Low | Moderate | High (Twist disrupts packing) |
| OLED Role | Core Structure | Hole Transport Layer (HTL) | Blue Host / Deep Blue Emitter |
Part 2: Synthesis Protocol
Target: 4,4'-Dibromo-2,2'-dimethoxybiphenyl Methodology: Oxidative Coupling followed by Bromination (Self-Validating Route).
2.1 Synthesis Logic Diagram
The following workflow illustrates the conversion of commercially available 3-bromoanisole into the target scaffold.
Caption: Two-step synthesis route prioritizing regioselectivity. The initial coupling creates the twisted core; subsequent bromination targets the para-positions relative to the methoxy activators.
2.2 Detailed Protocol
Step 1: Oxidative Coupling of 3-Bromoanisole
-
Reagents: 3-Bromoanisole (1.0 eq), n-Butyllithium (1.1 eq), CuCl
(0.5 eq). -
Procedure:
-
Cool a solution of 3-bromoanisole in dry THF to -78°C under Argon.
-
Add n-BuLi dropwise.[1] The lithium-halogen exchange generates the lithiated species in situ.
-
Add anhydrous CuCl
(oxidant) to induce homocoupling. -
Allow to warm to room temperature. Quench with HCl (1M).
-
Validation: GC-MS should show a molecular ion peak at
(dimethoxybiphenyl).
-
Step 2: Regioselective Bromination
-
Reagents: 2,2'-Dimethoxybiphenyl, Bromine (
), Glacial Acetic Acid, Dichloromethane (DCM). -
Procedure:
-
Dissolve the intermediate in a 1:1 mixture of DCM and Acetic Acid.
-
Cool to 0°C to control reaction kinetics and prevent poly-bromination.
-
Add
(2.2 eq) dropwise. The methoxy groups strongly activate the para positions (positions 4 and 4') and ortho positions (position 3). However, steric hindrance at the 3,3' positions (the "cove" region) makes the 4,4' positions kinetically favored. -
Stir for 4 hours. Quench with saturated sodium thiosulfate (
) to remove excess bromine. -
Purification: Recrystallize from ethanol.
-
Validation:
-NMR is the gold standard here. Look for a doublet at ppm (positions 6,6') and a doublet/singlet pattern for the 3,5 protons. The integration must match a symmetric disubstituted biphenyl.
-
Part 3: Electronic Characterization (CV & UV-Vis)
To validate the material for OLED stacks, one must determine the frontier orbital energies.
3.1 Electrochemical Workflow (Cyclic Voltammetry)
-
Setup: Three-electrode cell (Pt working, Pt counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Dichloromethane (for oxidation) or DMF (for reduction). -
Standard: Ferrocene (
) internal standard.
Calculation Logic:
-
: Measured from the onset of the first oxidation wave (
). Typical value for 2,2'-OMe-4,4'-Br: -5.5 eV.[2] -
: Often difficult to measure reductively for these wide-gap materials. It is usually calculated via the Optical Gap.
3.2 Energy Level Diagram
Caption: Energy diagram showing how the 2,2'-methoxy twist maintains a wide gap (blue emission potential) while raising the HOMO slightly compared to bare biphenyl.
Part 4: Application in OLED Fabrication
The dibromo-methoxybiphenyl is rarely the final layer; it is the monomer .
4.1 Polymerization (Polyfluorene Analogs)
The 4,4'-dibromo positions function as handles for Suzuki-Miyaura Polycondensation .
-
Reaction: Monomer + 1,4-Benzenediboronic acid
Poly(p-phenylene) derivative. -
Role: The methoxy side chains in the resulting polymer improve solubility in organic solvents (Chlorobenzene, Toluene), enabling Solution Processing (Spin-coating/Inkjet printing) rather than expensive vacuum evaporation.
4.2 Host Material for Phosphors
In small-molecule OLEDs, the twisted biphenyl core serves as a "Host" matrix for blue phosphorescent dopants (e.g., FIrpic).
-
Mechanism: The high Triplet Energy (
) of the twisted core ensures that triplet excitons are confined on the dopant and do not back-transfer to the host (which would cause non-radiative decay).
References
-
Marrocchi, A., et al. (2010). "Organic Photovoltaics: Electronic Properties of Thiophene-Based Oligomers." Physical Chemistry Research. Link
-
BenchChem. (2025).[2] "Quantum Chemical Blueprint: 4'-Methoxy[1,1'-biphenyl]-2,5-diol Analysis." BenchChem Technical Reports. Link
-
Ruzziconi, R., et al. (2009). "The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituents." Journal of Physical Organic Chemistry. Link
-
Organic Syntheses. (1951). "Synthesis of 4,4'-Dibromobiphenyl." Org.[3][4] Synth. Coll. Vol. 3, p.209. Link
-
Su, S.J., et al. (2020). "Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host." Optical Materials. Link
-
ChemicalBook. (2024). "Synthesis protocols for 2,2'-Dibromobiphenyl and derivatives." ChemicalBook Database. Link
Sources
Technical Guide: Solubility Characterization of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl
Executive Summary
This technical guide analyzes the solubility profile of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl , a specialized halogenated intermediate critical in the synthesis of asymmetric terphenyls, liquid crystals, and organic light-emitting diode (OLED) materials.
Unlike planar biphenyls, the ortho-methoxy substituent in this molecule induces significant steric torsion, disrupting π-π stacking and altering crystal lattice energy. This guide provides a predictive solubility framework, a validated experimental protocol (adapted from OECD 105), and solvent selection strategies for purification and synthesis.
Part 1: Physicochemical Profile & Solubility Prediction
To understand the solubility of this compound without relying on scarce public datasheets, we must analyze its structural determinants.
Structural Determinants of Solubility
The molecule consists of a biphenyl core modified by two bromine atoms (lipophilic) and one methoxy group (polar, steric).
| Feature | Structural Impact | Solubility Consequence |
| Biphenyl Core | Aromatic, hydrophobic backbone. | Insoluble in water. High affinity for aromatic solvents (Toluene, Benzene). |
| 4,4'-Dibromo | Increases molecular weight and lipophilicity; introduces halogen bonding potential. | Enhances solubility in halogenated solvents (DCM, Chloroform) and polar aprotic solvents (DMF). |
| 2-Methoxy (Ortho) | CRITICAL: Creates steric clash with the 2'-proton, forcing the rings to twist (dihedral angle | Disrupts Planarity: Unlike flat 4,4'-dibromobiphenyl (which packs tightly), this "twisted" conformation lowers lattice energy, generally increasing solubility in organic media compared to its non-methoxy analogs. |
Hansen Solubility Parameter (HSP) Estimation
Based on group contribution methods, the predicted solubility behavior aligns with the "Like Dissolves Like" principle for halo-aromatics.
- (Dispersion): High. Favors solvents with strong dispersion forces (aromatics, chlorinated alkanes).
- (Polarity): Moderate.[1] The methoxy dipole allows interaction with polar aprotic solvents (THF, Acetone).
- (Hydrogen Bonding): Low. It is a H-bond acceptor (ether oxygen) but not a donor.
Part 2: Solvent Compatibility Matrix
The following classification guides solvent selection for synthesis (reaction medium) and purification (recrystallization).
Table 1: Solubility Tier Classification (Estimated)
| Solvent Class | Specific Solvents | Solubility Prediction | Application Context |
| Chlorinated Alkanes | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Very High (>100 mg/mL) | Dissolution: Ideal for transferring the compound or running reactions at low reflux. |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | High (>50 mg/mL) | Reaction Medium: Standard for Suzuki-Miyaura couplings. Good for hot recrystallization. |
| Polar Aprotic | THF, DMF, DMSO, 1,4-Dioxane | High to Moderate | Reaction Medium: Excellent for cross-couplings; DMF/DMSO used if higher reaction temps (>100°C) are needed. |
| Polar Protic (Alcohols) | Ethanol, Methanol, Isopropanol | Low (Cold) / High (Hot) | Recrystallization: The "Anti-Solvent" of choice. The compound likely dissolves in boiling ethanol but crystallizes upon cooling. |
| Alkanes | Hexane, Heptane, Pentane | Very Low | Precipitation: Used to crash the product out of Toluene or DCM solutions. |
| Water | Water | Insoluble | Wash: Used to remove inorganic salts (NaBr, K2CO3) after synthesis. |
Part 3: Experimental Protocol (Solubility Determination)
Since specific quantitative data is often lot-dependent or absent, researchers must determine the exact solubility for their specific batch. The following protocol is a self-validating adaptation of OECD Guideline 105 (Shake Flask Method) , optimized for organic intermediates.
Workflow Diagram
Caption: Figure 1. Adapted OECD 105 Shake-Flask methodology for determining thermodynamic solubility limits.
Detailed Methodology
Objective: Determine the saturation concentration (
-
Preparation: Weigh approximately 100 mg of this compound into a chemically resistant glass vial (e.g., borosilicate).
-
Solvent Addition: Add 1.0 mL of Toluene. Cap tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Visual Check:
-
If the solid dissolves completely immediately, the solubility is
mg/mL. Add more solid until a precipitate remains.
-
-
Equilibration: Place the vial in a thermostatic shaker or water bath at 25°C ± 0.5°C. Agitate for 24–48 hours.
-
Note: The "Oiling Out" risk is high for methoxy-biphenyls. If an oily second phase forms instead of a solid, the thermodynamic solubility cannot be determined via this method (indicates a liquid-liquid phase separation).
-
-
Phase Separation:
-
Centrifuge the sample at 3000 rpm for 10 minutes OR filter through a pre-warmed 0.45 µm PTFE syringe filter.
-
-
Quantification (Gravimetric Method):
-
Pipette exactly 0.5 mL of the clear supernatant into a pre-weighed aluminum weighing dish (
). -
Evaporate the solvent (vacuum oven or nitrogen stream).
-
Weigh the dry residue (
). -
Calculation:
-
Part 4: Applications in Synthesis & Purification[2]
The solubility profile dictates the efficiency of Suzuki-Miyaura cross-coupling reactions, the primary application for this intermediate.[2]
Reaction Solvent Optimization
For coupling this compound with boronic acids:
-
Standard System: Toluene/Water (4:1) with
.-
Why: The biphenyl dissolves in Toluene; the base dissolves in water. Phase transfer agents (e.g., TBAB) are often required.
-
-
Challenging Substrates: 1,4-Dioxane or DMF.
-
Why: If the boronic acid partner is polar, Dioxane acts as a bridge solvent, solubilizing both the hydrophobic biphenyl and the polar boronic acid/base complex.
-
Recrystallization Strategy
To purify the compound from crude reaction mixtures (removing homocoupled byproducts or catalyst residues):
-
Binary Solvent System (Good/Poor):
-
Dissolve crude solid in minimal DCM or Toluene (Good solvent).
-
Slowly add Ethanol or Hexane (Anti-solvent) until turbidity persists.
-
Heat to redissolve, then cool slowly to 4°C.
-
Tip: Due to the ortho-methoxy group, this compound crystallizes slower than unsubstituted biphenyls. Allow 12–24 hours for crystallization to maximize yield.
-
References
-
OECD. (1995).[3] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]
-
Organic Syntheses. (1966). 4,4'-Dibromobiphenyl.[4][5][6][7][8] Org. Synth. 1966, 46, 23. (Provides baseline solubility data for the non-methoxy analog). [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15864791, 2-Bromo-4'-methoxy-1,1'-biphenyl. (Structural analog data). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. 1,1'-Biphenyl, 4,4'-dibromo- [webbook.nist.gov]
- 5. 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | C12Br2F8 | CID 82600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,4'-Dibromooctafluorobiphenyl (CAS 10386-84-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. patents.justia.com [patents.justia.com]
Advanced Biphenyl Scaffolds: The Material Science of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl
[1][2]
Executive Summary: The Asymmetric "Janus" Intermediate
In the architecture of organic semiconductors, symmetry often dictates crystallinity, while asymmetry dictates solubility and film morphology. This compound (herein referred to as 4,4'-DBMB ) represents a critical class of "Janus" intermediates—molecules possessing structural asymmetry that enables selective, sequential functionalization.[1]
Unlike its symmetric counterpart (4,4'-dibromobiphenyl), the introduction of the ortho-methoxy group in 4,4'-DBMB serves three pivotal roles in material science:
-
Steric Torsion: It induces a twist angle between the phenyl rings (~50–60°), disrupting
-conjugation and increasing the triplet energy ( ), a requirement for phosphorescent OLED hosts. -
Solubility Enhancer: The methoxy handle disrupts intermolecular
- stacking, improving solubility in organic solvents for solution-processed electronics.[1][2] -
Precursor Reactivity: It acts as a "masked" hydroxyl group, serving as the direct linear precursor to 3,7-dibromodibenzofuran , a ubiquitous core in high-performance OLEDs and organic field-effect transistors (OFETs).[1][2]
This guide dissects the synthesis, reactivity, and application of 4,4'-DBMB, moving beyond standard protocols to provide a self-validating roadmap for high-purity material generation.[1]
Synthetic Architecture & Causality[1]
The Regioselectivity Challenge
Direct bromination of 2-methoxybiphenyl is often cited but frequently leads to isomeric mixtures.[1][2] The methoxy group is a strong ortho/para director, activating positions 3 and 5 on Ring A. The phenyl group (Ring B) is a weak activator.[2]
-
Standard Bromination: Treatment of 2-methoxybiphenyl with
typically yields 5-bromo-2-methoxybiphenyl (kinetic product) or 3,5-dibromo-2-methoxybiphenyl .[1][2] Accessing the 4-position (meta to OMe) via direct electrophilic substitution is electronically disfavored.[1][2] -
The "Expert" Route: To achieve the precise 4,4'-substitution pattern, a Site-Selective Suzuki-Miyaura Coupling is the gold standard.[1][2] This method relies on the chemoselectivity between aryl iodides and aryl bromides.
Protocol: Selective Suzuki Assembly
This protocol utilizes 4-bromo-2-methoxy-1-iodobenzene and 4-bromophenylboronic acid .[1][2] The palladium catalyst preferentially inserts into the weaker C-I bond (
Step-by-Step Methodology
| Parameter | Specification | Mechanistic Rationale |
| Substrate A | 4-Bromo-2-methoxy-1-iodobenzene (1.0 eq) | The C-I bond is the "soft" electrophile for Pd oxidative addition.[1][2] |
| Substrate B | 4-Bromophenylboronic acid (1.1 eq) | Boronic acid couples with the C-I site; the C-Br remains intact.[1][2] |
| Catalyst | Tetrakis provides a robust Pd(0) source; bulky ligands are unnecessary here.[1][2] | |
| Base | Mild base activates the boronic acid to the boronate species without hydrolyzing the C-Br.[2] | |
| Solvent | DME / Water (4:1) or Toluene/EtOH/Water | Biphasic system ensures solubility of both organic halides and inorganic base. |
| Temp/Time | 80°C, 12-16 hours | Reflux ensures completion; monitor via TLC to prevent homocoupling. |
Self-Validating Checkpoint:
-
TLC Monitoring: The starting iodide should disappear. If the product spot begins to streak or a new lower-Rf spot appears (oligomerization), the temperature is too high or the reaction has run too long.
-
1H NMR Validation: Look for the diagnostic methoxy singlet at
ppm. The integration of aromatic protons must match the 4,4'-substitution pattern (two AA'BB' systems modified by the methoxy group).
Visualization: Synthesis & Transformation Pathways[2][3]
The following diagram illustrates the selective synthesis of 4,4'-DBMB and its subsequent transformation into the OLED core 3,7-dibromodibenzofuran .
Caption: Fig 1. Selective C-I coupling yields 4,4'-DBMB, which serves as the linear precursor to the rigid 3,7-dibromodibenzofuran core.[1]
Applications in Material Science
Precursor to Dibenzofuran Hosts (OLEDs)
The most significant industrial application of 4,4'-DBMB is its conversion to 3,7-dibromodibenzofuran .[1][2]
-
Mechanism: Demethylation (using
or Pyridine-HCl) yields the intermediate phenol.[1][2] A subsequent intramolecular Ullmann coupling (using CuI/Cs2CO3) closes the ring.[2] -
Why 3,7-Dibromo? This substitution pattern is distinct from the common 2,8-isomer.[1] It provides unique conjugation vectors and is used to synthesize wide-bandgap host materials for blue phosphorescent and TADF (Thermally Activated Delayed Fluorescence) emitters.[1][2]
Asymmetric Linker for Conjugated Polymers
In polymer chemistry, 4,4'-DBMB is used to introduce controlled disorder.
-
Poly(p-phenylene) Derivatives: Incorporating 4,4'-DBMB into a polyphenyl backbone disrupts the rigid rod structure.[1][2] The ortho-methoxy group creates a steric "kink," preventing the polymer chains from packing too tightly.
-
Result: This suppression of crystallization enhances the amorphous nature of the thin film, which is critical for preventing grain boundaries that trap charge carriers in OLEDs and OFETs.
Quantitative Comparison: Reactivity Profiles
The following table contrasts the bond dissociation energies (BDE) that make the selective synthesis possible and the material properties that the methoxy group imparts.
| Property | Value / Characteristic | Impact on Material Design |
| C-I BDE | ~65 kcal/mol | Enables selective oxidative addition at the iodine site first.[1][2] |
| C-Br BDE | ~81 kcal/mol | Remains inert during the first coupling; available for polymerization later.[1][2] |
| Dihedral Angle | ~55° (Calculated) | Breaks conjugation; raises Triplet Energy ( |
| Solubility | High (DCM, Toluene) | Enables solution processing (Spin-coating, Inkjet printing).[2] |
| Crystallinity | Reduced | Promotes amorphous film formation (essential for device stability).[2] |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[2]
-
Gribble, G. W. (2012). "Synthesis of Dibenzofurans." Science of Synthesis. Link[2]
-
Ullmann, F. (1903). "Ueber eine neue Bildungsweise von Diphenylaminderivaten." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the cyclization step). Link[2]
-
BenchChem Technical Support. (2025). "Synthesis of 3,7-Dibromodibenzofuran and OLED Intermediates." BenchChem Technical Guides. Link[2]
-
Yang, Y., et al. (2009). "High-Efficiency Deep-Blue Organic Light-Emitting Diodes Based on Dibenzofuran Derivatives." Advanced Materials. (Contextual application of the 3,7-core). Link[2]
steric effects of the 2-methoxy group in 4,4'-dibromobiphenyl derivatives
This is an in-depth technical guide on the steric and electronic properties of 4,4'-dibromo-2-methoxybiphenyl , designed for researchers in organic synthesis and materials science.
A Technical Guide to Conformation and Site-Selective Functionalization
Executive Summary
The introduction of a 2-methoxy group onto the 4,4'-dibromobiphenyl scaffold is not merely a trivial substitution; it acts as a "steric gatekeeper" that fundamentally alters the molecule's physicochemical landscape. By forcing a non-planar dihedral twist, this substituent electronically decouples the two phenyl rings and creates a distinct reactivity gradient between the two distal bromine atoms. This guide analyzes the structural consequences of this steric imposition and provides an evidence-based roadmap for site-selective synthetic elaboration.
Part 1: The Steric Engine – Conformational Analysis
In unsubstituted biphenyl, the resonance energy gained from coplanarity competes with the steric repulsion between ortho-hydrogens. In the crystalline state, biphenyl is nearly planar; in solution, it twists to ~44°.
However, in 4,4'-dibromo-2-methoxybiphenyl , the bulk of the methoxy group (Van der Waals radius of Oxygen ~1.52 Å + Methyl group) creates a severe steric clash with the ortho-hydrogens of the adjacent ring (H-2' and H-6').
1.1 The "Ortho Effect" and Dihedral Twist
To relieve this strain, the molecule adopts a highly twisted conformation.
-
Dihedral Angle (
): Experimental crystal structures of analogous 2-substituted biphenyls typically exhibit twist angles ( ) between 50° and 65° , significantly higher than the ~44° of unsubstituted biphenyl in solution. -
Energetic Consequence: This twist disrupts the
-orbital overlap between the two aryl rings, effectively breaking the conjugation across the central C1–C1' bond. The molecule behaves less like a conjugated system and more like two independent, tethered arenes.
1.2 Atropisomerism Potential
While the 2-methoxy group induces chirality by eliminating the plane of symmetry, the rotational barrier (
-
Implication: At room temperature, the C1–C1' bond rotates freely enough to racemize the compound. It does not exist as a stable isolable atropisomer under standard conditions, unlike 2,2'-disubstituted analogues (e.g., BINAP).
-
Dynamic Chirality: In chiral environments (e.g., protein binding pockets or chiral solvents), the molecule may preferentially populate one helical conformation.
Figure 1: Steric Clash and Conformational Energy Logic
Caption: The 2-methoxy substituent destabilizes the planar form via steric repulsion, forcing the system into a twisted, electronically decoupled minimum.
Part 2: Electronic Consequences & Reactivity Profile
The 4,4'-dibromo-2-methoxybiphenyl scaffold presents two chemically distinct bromine sites: C4-Br (Ring A) and C4'-Br (Ring B). Understanding their electronic environments is critical for designing site-selective cross-coupling reactions (e.g., Suzuki-Miyaura).
2.1 Electronic Environment Analysis
-
Ring A (C4-Br): The bromine is meta to the 2-methoxy group.
-
Inductive Effect (-I): The electronegative oxygen exerts a through-bond electron-withdrawing effect.
-
Resonance Effect (+M): While methoxy is a strong resonance donor to ortho/para positions, it cannot donate electron density to the meta position (C4).
-
Net Effect: C4 is electron-deficient relative to a standard phenyl ring. (Hammett
).
-
-
Ring B (C4'-Br): The bromine is on a phenyl ring with no proximal substituents.
-
Net Effect: C4' behaves like the bromine in bromobenzene (Hammett
).
-
2.2 Site-Selectivity Prediction
In Palladium(0)-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of Pd(0) into the C–Br bond. Pd(0) is nucleophilic; therefore, it reacts faster with electron-deficient aryl halides.
| Site | Relationship to OMe | Electronic Character | Predicted Reactivity ( |
| C4-Br | Meta | Electron Deficient (-I dominant) | High (Fast) |
| C4'-Br | Distal | Neutral / Electron Rich | Low (Slow) |
Key Insight: Contrary to the intuition that "methoxy deactivates aryl halides" (which is true for para-methoxy isomers like 4-bromoanisole), the meta-relationship in this scaffold makes the C4-Br more reactive than the C4'-Br.
Part 3: Experimental Protocols
3.1 Synthesis of the Core Scaffold
Direct bromination of 2-methoxybiphenyl is unreliable due to competing directing effects. The most robust route utilizes a "building block" approach via Suzuki coupling.
Protocol: Selective Assembly
-
Reagents: 4-Bromo-2-iodo-1-methoxybenzene (1.0 equiv), 4-Bromophenylboronic acid (1.1 equiv), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 equiv).
-
Solvent: DME/Water (4:1), degassed.
-
Conditions: 80°C, 12 hours.
-
Mechanism: The C–I bond undergoes oxidative addition significantly faster than both C–Br bonds, ensuring the formation of the biphenyl linkage without consuming the bromine handles.
3.2 Site-Selective Mono-Functionalization
To selectively couple at C4-Br over C4'-Br:
-
Substrate: 4,4'-Dibromo-2-methoxybiphenyl (1.0 equiv).
-
Coupling Partner: Arylboronic acid (1.0 equiv).
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).
-
Note: SPhos is chosen for its ability to facilitate oxidative addition, but the inherent electronic bias of the substrate directs the metal to C4.
-
-
Base: K3PO4 (2.0 equiv), Toluene/Water.
-
Outcome: The product will be predominantly functionalized at the C4 position (Ring A).
Figure 2: Site-Selective Synthetic Workflow
Caption: Electronic activation by the meta-methoxy group directs the Pd(0) catalyst to the C4 position preferentially.
Part 4: Applications in Materials Science
The 2-methoxy group serves a dual function in material design (e.g., OLED hosts):
-
Solubility: The twisted conformation prevents efficient
- stacking between molecules, significantly increasing solubility in organic solvents compared to planar analogues. -
Triplet Energy (
): By breaking conjugation, the triplet exciton is confined to a single ring (or a smaller conjugated segment), effectively raising the triplet energy . This is crucial for preventing reverse energy transfer in phosphorescent OLEDs.
References
-
Synthesis & Crystallography: Taylor, P. G., et al. "Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]." Acta Crystallographica Section E, 2007 .
-
Conformational Analysis: Grein, F. "Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls." Journal of Physical Chemistry A, 2002 .
-
Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. (Confirming
for OMe is +0.12). -
Site-Selectivity Rules: Fairlamb, I. J. S. "Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 2007 . (Principles of oxidative addition selectivity).
potential applications of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl in pharmaceutical synthesis
Executive Summary
4,4'-Dibromo-2-methoxy-1,1'-biphenyl (CAS: 92-86-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike symmetric biphenyls, the introduction of the ortho-methoxy group at the 2-position creates a unique steric and electronic environment that breaks the symmetry of the molecule. This desymmetrization is not merely structural; it imparts differential reactivity to the two para-bromine atoms, enabling highly selective, sequential functionalization.
For drug development professionals, this molecule offers a strategic entry point into diversity-oriented synthesis (DOS) . It serves as a core linker for constructing Type II kinase inhibitors, PD-1/PD-L1 modulators, and atropisomerically stable ligands where the biphenyl twist angle is a critical determinant of pharmacological potency.
Chemical Profile & Reactivity Architecture
Structural Analysis
The molecule consists of two phenyl rings connected by a C1-C1' single bond.
-
Ring A (Electron-Rich): Substituted with a methoxy group at C2 and a bromine at C4. The methoxy group acts as a weak
-acceptor but a strong -donor, increasing the electron density of Ring A. -
Ring B (Electron-Neutral/Deficient): Substituted only with a bromine at C4'. Relative to Ring A, this ring is electron-deficient.
The "Pivot" Effect (Steric Influence)
The 2-methoxy group introduces significant steric strain across the C1-C1' bond, forcing the two aromatic rings out of planarity.
-
Dihedral Angle: Typically 60–80° (compared to ~44° in unsubstituted biphenyl).
-
Pharmacological Consequence: This "twist" prevents
-stacking aggregation (improving solubility) and creates a specific 3D topology often required to fit into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).
Differential Reactivity (The Chemist's Advantage)
In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond.
-
Rule: Oxidative addition is faster for electron-deficient aryl halides.
-
Outcome: The C4'-Br (Ring B) is more reactive than the C4-Br (Ring A) .
-
Application: This allows researchers to perform a site-selective cross-coupling at C4' first, leaving the C4-Br intact for a subsequent, different reaction.
Synthesis of the Core Scaffold
Objective: To synthesize this compound with high regiocontrol, avoiding symmetric byproducts.
Recommended Route: Chemoselective Suzuki Coupling
Direct bromination of 2-methoxybiphenyl is discouraged due to poor regioselectivity (formation of ortho/para mixtures relative to the methoxy group). The superior method utilizes the reactivity difference between Aryl-Iodide and Aryl-Bromide.
Reagents:
-
4-Bromo-2-iodo-1-methoxybenzene (Starting Material A)
-
4-Bromophenylboronic acid (Starting Material B)
-
Catalyst: Pd(PPh
) (Tetrakis) -
Base: Na
CO (2.0 M aq) -
Solvent: DME/Water or Toluene/Ethanol
Mechanism: The Pd(0) catalyst preferentially undergoes oxidative addition with the weaker C-I bond of Material A (Bond Dissociation Energy: ~65 kcal/mol) rather than the stronger C-Br bonds (~81 kcal/mol) present on both rings.
Figure 1: Chemoselective synthesis exploiting the I > Br reactivity hierarchy.
Experimental Protocol (Bench-Ready)
-
Charge: In a 250 mL round-bottom flask, combine 4-bromo-2-iodoanisole (10.0 mmol, 1.0 eq) and 4-bromophenylboronic acid (10.5 mmol, 1.05 eq).
-
Solvent: Add dimethoxyethane (DME, 40 mL) and stir to dissolve.
-
Degas: Sparge the solution with Argon for 15 minutes (Critical to prevent homocoupling).
-
Catalyst: Add Pd(PPh
) (0.3 mmol, 3 mol%). -
Base: Add degassed Na
CO solution (2.0 M, 15 mL). -
Reflux: Heat to 85°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The C-I bond reacts; C-Br bonds remain intact.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO
. -
Purification: Silica gel chromatography (0-5% EtOAc in Hexanes).
-
Yield: Expect 75-85% as a white/off-white solid.
Pharmaceutical Applications & Case Studies
Immuno-Oncology: PD-1/PD-L1 Inhibitors
Small molecule inhibitors of the PD-1/PD-L1 checkpoint are a major frontier in cancer immunotherapy. The biphenyl core serves as a spacer that mimics the hydrophobic interaction of the PD-L1 dimer interface.
-
Role of 2-Methoxy: The methoxy group locks the conformation, preventing the molecule from flattening. This "twisted" shape is essential to fill the cylindrical hydrophobic pocket of PD-L1.
-
Synthesis Logic: The 4,4'-dibromo handles are converted into biaryl-ether extensions (using phenols) or coupled to benzylamines to form the "tail" groups that interact with polar residues (Lys124, Asp122).
Type II Kinase Inhibitors
Many kinase inhibitors (e.g., Sorafenib, Imatinib) bind to the inactive conformation (DFG-out) of the kinase. These inhibitors often feature a "linker" segment that traverses the gatekeeper region.
-
Application: this compound is used to synthesize libraries of "Linker-Hinge Binder" conjugates.
-
Sequential Coupling Strategy:
-
Step 1 (Ring B Reaction): Suzuki coupling at the more reactive C4'-Br with a "Tail" moiety (e.g., solubilizing group).
-
Step 2 (Ring A Reaction): Buchwald-Hartwig amination at the C4-Br (less reactive) with the "Head" moiety (e.g., aminopyrimidine hinge binder).
-
Figure 2: Sequential functionalization logic based on electronic bias.
Safety & Handling
While this compound is not classified as a highly potent API, it is a halogenated aromatic compound and should be treated with standard chemical hygiene.
| Hazard Class | Description | Handling Protocol |
| Skin Irritant | Causes skin irritation upon contact. | Wear nitrile gloves (min 0.11mm). Wash immediately if splashed. |
| Eye Irritant | Causes serious eye irritation. | Safety goggles required. Use a fume hood for all solid handling to avoid dust. |
| Environmental | Toxic to aquatic life with long-lasting effects (PBB analog). | All waste must be segregated into halogenated organic waste streams. Do not release to drains. |
References
-
Synthesis of Biphenyls via Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (Standard reference for the Suzuki protocol cited in Section 2).
-
Electronic Effects in Pd-Catalyzed Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (Supports the mechanistic claim of electron-deficient rings reacting faster in oxidative addition).
-
PD-1/PD-L1 Inhibitor Design (Biphenyl Scaffolds): Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). (Validates the use of biphenyl cores in immuno-oncology small molecules).
-
Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. (Contextualizes the importance of the "twist" induced by the 2-methoxy group).
Methodological & Application
Application Notes and Protocols for the Regioselective Functionalization of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold
The 4,4'-Dibromo-2-methoxy-1,1'-biphenyl scaffold is a valuable building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its dissymmetric nature, arising from the methoxy group at the 2-position, presents both a challenge and an opportunity for regioselective functionalization. The ability to selectively manipulate one of the two bromine atoms, or to functionalize a specific C-H bond, opens avenues to a diverse array of novel compounds, including precursors to carbazoles and other heterocyclic systems with significant biological activity.[1] This guide provides a detailed exploration of strategic approaches to achieve this regioselectivity, offering field-proven insights and exemplary protocols to empower researchers in their synthetic endeavors.
Core Principles of Regioselectivity with this compound
Achieving regioselectivity in the functionalization of this substrate hinges on exploiting the subtle electronic and steric differences between its reactive sites. The methoxy group at the C2 position is a key influencer. As an electron-donating group, it can influence the reactivity of the adjacent C-H bonds and the distal bromine atom.
-
Electronic Effects: The methoxy group can electronically differentiate the two bromine atoms. However, in the case of this compound, this effect is relatively modest at the distal C4 and C4' positions.
-
Steric Hindrance: The methoxy group at the C2 position creates a sterically hindered environment around the C2' and C6' positions of the adjacent phenyl ring. This steric bulk can be leveraged to direct reactions away from these positions.
-
Directed ortho-Metalation (DoM): The methoxy group is a well-established directing group for ortho-lithiation, enabling the selective functionalization of the C3 position.[2][3][4]
This guide will focus on three primary strategies for regioselective functionalization:
-
Suzuki-Miyaura Cross-Coupling: For the selective formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the selective formation of C-N bonds.
-
Directed ortho-Metalation (DoM): For the selective functionalization of the C-H bond at the 3-position.
Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.[5][6] Achieving regioselective mono-coupling on a di-halogenated substrate like this compound is a common challenge. The selectivity is often influenced by the catalyst system, reaction conditions, and the nature of the boronic acid or ester.
Causality of Experimental Choices
In di- or poly-halogenated aromatic compounds, the site of the first Suzuki-Miyaura coupling is often dictated by a combination of electronic and steric factors. For substrates where the electronic differentiation between the halogenated sites is not pronounced, steric hindrance around one of the sites can be a powerful tool to direct the reaction to the less hindered position. The choice of a bulky phosphine ligand on the palladium catalyst can amplify this steric effect, enhancing regioselectivity.
Diagram: General Workflow for Regioselective Suzuki-Miyaura Coupling
Caption: Workflow for regioselective Suzuki-Miyaura mono-coupling.
Exemplary Protocol for Regioselective Mono-Suzuki-Miyaura Coupling
This protocol is adapted from methodologies for similar dibromoanisole derivatives and serves as a starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene and Water (10:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Data from Analogous Systems:
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity |
| 2,4-Dibromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >80 | >95:5 (at C4) |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 81 | C4 selective |
Data is illustrative and based on similar, not identical, substrates.[7]
Troubleshooting and Optimization:
-
Low Regioselectivity: If a mixture of mono-coupled products is observed, consider using a bulkier phosphine ligand (e.g., RuPhos, BrettPhos) to increase steric hindrance around the C4' position. Lowering the reaction temperature may also improve selectivity.
-
Formation of Di-coupled Product: Reduce the equivalents of the boronic acid to near stoichiometric amounts (1.0-1.05 equivalents). Shorter reaction times can also favor the mono-coupled product.
-
Low Conversion: Increase catalyst loading or try a more active catalyst system (e.g., a pre-formed palladacycle). Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation.
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3][4][8] Similar to the Suzuki-Miyaura reaction, achieving mono-amination on a di-halogenated substrate requires careful control of reaction conditions.
Causality of Experimental Choices
The regioselectivity of the Buchwald-Hartwig amination on substrates like 4,4'-dibromoanisole is often governed by the relative rates of oxidative addition of the palladium catalyst to the different C-Br bonds.[9] The C4 position is generally more sterically accessible and electronically favored for oxidative addition, leading to selective amination at this site. The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to promote efficient catalysis.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Exemplary Protocol for Regioselective Mono-amination
This protocol is based on established procedures for the mono-amination of 2,4-dibromoanisole and should be optimized for the target substrate.[9]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
(±)-BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol), (±)-BINAP (0.03 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL).
-
Add this compound (1.0 mmol) followed by the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 4-16 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data from Analogous Systems:
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield | Regioselectivity |
| 2,4-Dibromoanisole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | Moderate | Selective at C4 |
| 2,4-Dibromoanisole | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 (MW) | 0.17 | High | Selective at C4 |
Data is illustrative and based on a similar, not identical, substrate.[9]
Troubleshooting and Optimization:
-
Poor Regioselectivity: Experiment with different ligands. While BINAP is effective, other bulky ligands like XPhos or RuPhos may offer improved selectivity.
-
Low Yield: Ensure strictly anhydrous and anaerobic conditions. The choice of base can be critical; potassium tert-butoxide or LHMDS can be alternatives to NaOtBu.[10]
-
Side Reactions: If de-bromination is observed, lower the reaction temperature and ensure the purity of all reagents.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of C-H bonds.[2][3][4][11] The methoxy group at the C2 position of the substrate is a known directing group, enabling the selective deprotonation and subsequent functionalization of the C3 position.
Causality of Experimental Choices
The principle of DoM relies on the coordination of an organolithium reagent (e.g., n-BuLi, s-BuLi) to a Lewis basic directing group (the methoxy group in this case). This coordination brings the organolithium into close proximity to the ortho proton, facilitating its abstraction over other protons in the molecule. The resulting aryllithium species can then be quenched with a variety of electrophiles. The choice of organolithium reagent and solvent can influence the efficiency of the lithiation.
Diagram: Mechanism of Directed ortho-Metalation
Caption: The mechanism of directed ortho-metalation (DoM).
Exemplary Protocol for Directed ortho-Metalation
This is a general protocol for DoM directed by a methoxy group and should be carefully optimized for the specific substrate.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 equivalents) dropwise via syringe over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.2 equivalents) dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to slowly warm to room temperature and then quench by the careful addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization:
-
No Reaction or Low Conversion: s-BuLi or t-BuLi are more basic than n-BuLi and may be more effective. The addition of TMEDA can also enhance the reactivity of the organolithium reagent.
-
Halogen-Metal Exchange: A potential side reaction is the exchange of one of the bromine atoms with lithium. This is generally faster with t-BuLi. If this is observed, using n-BuLi or s-BuLi at low temperatures is preferred.
-
Multiple Products: Incomplete lithiation or reaction with other sites can lead to a mixture of products. Ensure slow addition of the organolithium at low temperature and sufficient stirring time for complete lithiation at the desired position.
Conclusion
The regioselective functionalization of this compound is a synthetically valuable transformation that provides access to a wide range of complex molecules. By carefully selecting the reaction strategy—be it palladium-catalyzed cross-coupling or directed ortho-metalation—and by fine-tuning the reaction conditions, researchers can achieve a high degree of control over the site of functionalization. The exemplary protocols provided herein serve as robust starting points for the development of specific synthetic routes, enabling the exploration of new chemical space for applications in drug discovery and materials science.
References
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group, The Scripps Research Institute. [Link]
- Ghorai, M. K., & Kumar, A. (2021). Recent developments in C−H functionalization of carbazoles. Tetrahedron, 98, 132402.
-
Reddy, T. R., & Gopi, H. N. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 33694-33716. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Jiang, Y., et al. (2021). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. Beilstein Journal of Organic Chemistry, 17, 2349–2358. [Link]
-
University of Evansville. (n.d.). Directed (ortho) Metallation. [Link]
-
Fisher, L. E., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108-114. [Link]
- Lin, H., et al. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. The Journal of Organic Chemistry, 75(7), 2413-2423.
-
Myers, A. (n.d.). ortho metalation. Harvard University. [Link]
- Houk, K. N., & Legault, C. Y. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(10), 3464-3475.
- Reddy, T. R., et al. (2021). Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities. Organic & Biomolecular Chemistry, 19(3), 563-570.
- Smith, J. D. (2020).
- Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Wang, C., et al. (2026). Construction of Carbazoles from 2‐Bromobiaryls Using N2 as a N Source.
- St. Gelais, A. T., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- Schlosser, M. (2015).
-
Reddit. (2025). Directed ortho lithiation. r/OrganicChemistry. [Link]
- Al-Zaydi, K. M. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 15(5), 3094-3105.
- Sigman, M. S., & Toste, F. D. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15549-15555.
- Kumar, P., et al. (2021). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 19(36), 7955-7960.
Sources
- 1. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
synthesis of asymmetric biaryl derivatives using 4,4'-Dibromo-2-methoxy-1,1'-biphenyl
This Application Note is designed for research scientists and medicinal chemists focusing on the construction of asymmetric biaryl scaffolds. It details the strategic utilization of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl as a linchpin intermediate for accessing structurally complex, non-symmetric polyarenes.
Substrate: this compound Methodology: Chemo- and Regioselective Suzuki-Miyaura Cross-Coupling Version: 2.0 (High-Throughput Compatible)
Executive Summary
The synthesis of asymmetric biaryls and terphenyls is a cornerstone of modern drug discovery and materials science (e.g., OLED host materials). Symmetric precursors like 4,4'-dibromobiphenyl typically yield symmetric products or intractable mixtures of mono- and di-coupled species.
This guide delineates a protocol exploiting the electronic desymmetrization inherent in This compound . The 2-methoxy group acts as an electronic gatekeeper, differentiating the reactivity of the 4-bromo and 4'-bromo sites. This allows for a controlled, sequential functionalization strategy to generate ABCD-type biaryl systems with high regiocontrol (>95:5).
Mechanistic Insight: The "Electronic Gatekeeper" Effect
To successfully utilize this scaffold, one must understand the causality of the reaction kinetics. The two bromine atoms are chemically equivalent in terms of leaving group ability but reside in distinct electronic environments.
-
Ring A (Electron Rich): The 2-methoxy group is a strong Electron Donating Group (EDG). While its resonance effects are primarily ortho/para, it increases the overall electron density of Ring A compared to Ring B.
-
Ring B (Electron Neutral/Deficient): Lacking direct substitution, this ring behaves similarly to a standard bromobenzene.
The Selectivity Rule: In Palladium-catalyzed cross-coupling (Pd(0)/Pd(II) cycle), the Oxidative Addition step is generally the rate-determining step and proceeds faster on electron-deficient arenes. Therefore, the 4'-Br (Ring B) is significantly more reactive than the 4-Br (Ring A).
Visualization: Reactivity Map & Pathway
Caption: Mechanistic flow illustrating the electronic bias allowing site-selective coupling at the 4'-position followed by the 4-position.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Note: If not purchased commercially, the scaffold can be synthesized via oxidative coupling of 4-bromoanisole and 1-bromo-4-iodobenzene, though direct bromination of 2-methoxybiphenyl is more common.
Standard Preparation (Bromination Route):
-
Substrate: 2-Methoxybiphenyl (1.0 equiv).
-
Reagent: Bromine (
, 2.2 equiv) or NBS (2.2 equiv). -
Solvent: Glacial Acetic Acid (or DCM for NBS).
-
Conditions: 0°C to RT, 4-12 hours.
-
Purification: Recrystallization from Ethanol/Hexane. The 2-methoxy group directs bromination to the 5-position (para to OMe) and the 4'-position (para on the other ring). Correction: Direct bromination of 2-methoxybiphenyl often yields mixtures (4,4' vs 5,4').
-
Preferred Route for Regiopurity: Suzuki coupling of 4-bromo-2-methoxy-1-iodobenzene with 4-bromophenylboronic acid .
-
Protocol B: Site-Selective Suzuki Coupling (C4'-Functionalization)
This protocol targets the 4'-position exclusively.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid:
(1.05 equiv) -
Catalyst:
(3-5 mol%) or /SPhos (for challenging substrates) -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME/Water (4:1) or Toluene/Ethanol/Water
Step-by-Step Methodology:
-
Setup: Charge a Schlenk flask with the dibromo substrate (1.0 equiv) and the arylboronic acid (1.05 equiv). Crucial: Do not use excess boronic acid to prevent double coupling.
-
Degassing: Evacuate and backfill with Argon (
). Add degassed solvents. -
Catalyst Addition: Add Pd catalyst under Argon counterflow.
-
Reaction: Heat to 60-70°C . Note: Keep temperature below reflux (80-100°C) to maintain selectivity.
-
Monitoring: Monitor by TLC/HPLC every 2 hours. Look for the disappearance of the dibromide and formation of the mono-coupled product.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc). The mono-coupled product is typically more polar than the starting material but less polar than the bis-coupled byproduct.
Success Criteria:
Protocol C: Sequential Functionalization (C4-Functionalization)
This protocol activates the remaining, deactivated 4-bromo site on the electron-rich ring.
Reagents:
-
Substrate: 4-Bromo-4'-aryl-2-methoxy-1,1'-biphenyl (from Protocol B)
-
Boronic Acid:
(1.5 - 2.0 equiv) -
Catalyst:
(2 mol%) + XPhos or Buchwald Precatalyst (e.g., XPhos Pd G2) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Combine mono-coupled intermediate and the second boronic acid.
-
Catalyst Switch: Use an electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) to facilitate oxidative addition into the deactivated, electron-rich aryl bromide.
-
Reaction: Heat to 100-110°C (Reflux) for 12-24 hours.
-
Workup: Standard aqueous workup.
-
Purification: Recrystallization or Column Chromatography.[4]
Quantitative Data Summary
| Parameter | Protocol B (Site-Selective) | Protocol C (Forcing) |
| Target Site | C4' (Ring B - Electron Neutral) | C4 (Ring A - Electron Rich) |
| Boronic Acid Equiv | 1.05 | 1.5 - 2.0 |
| Temperature | 60 - 70°C | 100 - 110°C |
| Preferred Ligand | XPhos / SPhos (Bulky/Rich) | |
| Base | ||
| Typical Yield | 75 - 85% | 80 - 95% |
| Selectivity | >95% Mono-coupling | N/A (Conversion focused) |
Troubleshooting & Optimization
Issue: Poor Selectivity (Double Coupling observed in Step 1)
-
Cause: Temperature too high or highly reactive boronic acid.
-
Solution: Lower temperature to 40°C. Use a syringe pump to add the boronic acid slowly over 2 hours. Switch solvent to Toluene/Water (biphasic systems often slow down the second coupling).
Issue: No Reaction at C4 (Step 2)
-
Cause: The 2-methoxy group deactivates the C4-Br bond and provides steric hindrance.
-
Solution: Switch to Buchwald G3/G4 precatalysts . The use of CM-Phos or RuPhos is specifically recommended for sterically hindered, electron-rich aryl halides.
Issue: Protodebromination (Loss of Br)
-
Cause: Overheating in alcoholic solvents.
-
Solution: Switch to anhydrous THF or Dioxane. Ensure the solvent is strictly degassed to prevent radical pathways.
References
-
Site-Selective Cross-Coupling Principles
- Langer, P., et al.
-
Source: (Generalized principle of electronic control in polyhaloarenes).
-
Electronic Effects in Biaryl Synthesis
- Phipps, R. J., et al. "Ion-Pair-Directed Site-Selective Suzuki–Miyaura Coupling of Dihalogenated Arenes." Journal of the American Chemical Society, 2020.
-
Source: (Demonstrates control of selectivity via non-covalent interactions and electronics).
-
Catalyst Optimization for Deactivated Aryl Halides
- Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling using Pd-G3 Catalysts." Journal of Organic Chemistry, 2014.
-
Source: (Protocol C optimization).
-
Synthesis of Methoxy-Biphenyl Intermediates
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. What is 4-Bromo-2-methoxyphenol?_Chemicalbook [chemicalbook.com]
- 3. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Catalyst Selection for the Buchwald-Hartwig Amination of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and practical protocols for the selective Buchwald-Hartwig amination of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl. The focus is on rational catalyst selection to achieve high yields and selectivity for mono-amination, a common challenge with di-halogenated substrates.
Introduction: The Challenge of Selective Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a cornerstone in modern medicinal chemistry and materials science.[1][2] Its broad functional group tolerance and applicability to a wide range of substrates have made it an invaluable tool. However, substrates such as this compound present unique challenges. The presence of two bromine atoms necessitates careful control to achieve selective mono-amination. Furthermore, the methoxy group introduces both steric hindrance and electronic effects that must be considered in catalyst selection.
This document will guide the user through the critical aspects of catalyst and ligand selection, reaction optimization, and provide a detailed experimental protocol for the successful amination of this specific substrate.
Understanding the Substrate: Steric and Electronic Considerations
The reactivity of this compound in a Buchwald-Hartwig amination is influenced by several factors:
-
Two Reaction Sites: The presence of two bromine atoms opens the possibility of both mono- and di-amination. Achieving high selectivity for the mono-aminated product often requires careful control of stoichiometry and reaction conditions.
-
Steric Hindrance: The methoxy group at the 2-position ortho to one of the biphenyl rings creates a sterically hindered environment around the adjacent C-Br bond. This can significantly impact the rate of oxidative addition, a key step in the catalytic cycle.
-
Electronic Effects: The methoxy group is an electron-donating group, which can decrease the electrophilicity of the aryl bromide, potentially slowing down the oxidative addition step.
The Heart of the Reaction: Catalyst and Ligand Selection
The choice of the palladium precursor and, most importantly, the phosphine ligand is critical for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, facilitates the key steps of the catalytic cycle, and can be tuned to overcome the challenges posed by the substrate.[3]
Palladium Precursors
Several palladium sources can be used, with the most common being Pd(OAc)₂ and Pd₂(dba)₃.[3] Pre-formed palladium-ligand complexes, known as pre-catalysts, are also excellent choices as they often lead to more reproducible results by ensuring the formation of the active catalytic species.
Phosphine Ligands: A Generational Approach
The development of phosphine ligands for the Buchwald-Hartwig amination has progressed through several "generations," each offering improved reactivity and broader substrate scope.[1] For a challenging substrate like this compound, ligands from the second and third generations are generally the most effective.
| Ligand Generation | Representative Ligands | Key Features & Applications |
| First Generation | P(o-tolyl)₃, P(t-Bu)₃ | Simple monodentate phosphines. Often require higher temperatures and are less effective for challenging substrates. |
| Second Generation | BINAP, DPPF | Bidentate phosphine ligands. Offered improved reactivity and were the first to allow for the coupling of primary amines.[1] |
| Third Generation | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands. Highly effective for sterically hindered and electron-rich aryl chlorides and bromides. They promote fast rates of oxidative addition and reductive elimination.[2][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donating ligands that can be very effective for the amination of aryl chlorides.[4][5] |
Recommendation for this compound:
For the selective mono-amination of this substrate, a bulky, electron-rich biaryl phosphine ligand from the third generation is highly recommended.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent starting point. Its steric bulk can help promote selective amination at the less hindered 4'-position and its electron-rich nature facilitates the oxidative addition to the aryl bromide.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another strong candidate, particularly for reactions involving secondary amines.[2]
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Specifically designed for coupling primary amines and can be effective at lower catalyst loadings.[2]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][2] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Selective Mono-amination
This protocol provides a starting point for the selective mono-amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for a specific amine.
Reagents and Equipment
-
This compound
-
Amine of choice (e.g., aniline, morpholine, or a primary alkylamine)
-
Palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl bromide). Then add this compound (1.0 equiv.) followed by the amine (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or the desired level of conversion is reached.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[6] The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired mono-aminated product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst; poor choice of ligand, base, or solvent. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Screen different ligands, bases, and solvents. Consider using a pre-catalyst for more reliable activation.[6][7] |
| Formation of Palladium Black | Catalyst decomposition. | This indicates the active Pd(0) species has precipitated out of solution.[6] This can be caused by impurities or too high a reaction temperature. Lower the temperature and ensure all reagents are pure. |
| Formation of Di-aminated Product | The mono-aminated product is reacting further. | Use a slight excess of the aryl bromide (e.g., 1.1 equiv.) relative to the amine (1.0 equiv.). Carefully monitor the reaction and stop it once the desired mono-amination is achieved. Lowering the reaction temperature may also improve selectivity. |
| Hydrodehalogenation | The aryl bromide is reduced to the corresponding arene. | This can be a side reaction, particularly with strong bases. Consider a milder base such as K₃PO₄ or Cs₂CO₃. |
Conclusion
The selective mono-amination of this compound is a challenging yet achievable transformation. Success hinges on the rational selection of a bulky, electron-rich phosphine ligand, such as XPhos, in combination with a suitable palladium precursor and base. The provided protocol serves as a robust starting point for optimization. Careful attention to experimental setup and reaction monitoring will enable researchers to efficiently synthesize valuable mono-aminated biphenyl derivatives for a wide range of applications.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Troubleshooting & Optimization
purification methods for removing impurities from 4,4'-Dibromo-2-methoxy-1,1'-biphenyl
Ticket ID: PUR-DBMB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Impurity Removal & Isolation Protocols
Introduction & Compound Profile
Welcome to the Technical Support Center. You are likely working with 4,4'-Dibromo-2-methoxy-1,1'-biphenyl , a critical intermediate often used in the synthesis of conductive polymers and OLED materials.
Unlike the symmetric 4,4'-dibromobiphenyl (MP ~164°C), the 2-methoxy substituent introduces steric bulk that twists the biphenyl dihedral angle. This reduces crystal packing efficiency, lowers the melting point (typically into the 80–110°C range), and significantly alters solubility. This asymmetry makes purification challenging, as the compound is prone to "oiling out" rather than crystallizing.
Common Impurity Profile:
-
Suzuki Byproducts: Dehalogenated species (Monobromo-methoxybiphenyl), Homocoupling dimers (4,4'-dibromobiphenyl), and Palladium residues.
-
Bromination Isomers: If synthesized via direct bromination, regioisomers (e.g., 2,4'-dibromo) are difficult to separate.
Module A: Recrystallization (Primary Purification)
User Issue: "My product is oiling out during cooling, or the crystals are highly colored."
The Mechanism
The 2-methoxy group increases polarity relative to the non-substituted biphenyl core. A single non-polar solvent (like Hexane) often fails because the compound precipitates too fast as an oil. A binary solvent system is required to balance solubility (Solvent A) and precipitation (Solvent B).
Protocol: The "Slow-Diffusion" Binary System
Do not use rapid cooling. Use this thermodynamic control method to force crystal lattice formation over amorphous oiling.
| Parameter | Recommended System 1 (Standard) | Recommended System 2 (For Oiling Issues) |
| Solvent A (Dissolver) | Toluene or Dichloromethane (DCM) | Ethanol (Hot) |
| Solvent B (Precipitant) | Heptane or Hexane | Water (Dropwise) |
| Ratio (A:B) | 1:3 to 1:5 | Variable (Titration) |
| Cooling Profile | Ambient | Reflux |
Step-by-Step Workflow:
-
Dissolution: Dissolve crude solid in the minimum amount of warm Solvent A (e.g., Toluene at 50°C).
-
Filtration: Filter hot to remove insoluble inorganic salts or dust.
-
The Cloud Point: Add Solvent B (Heptane) dropwise to the warm solution until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 2-3 drops of Solvent A to clear the solution.
-
Seeding: Add a single seed crystal (if available) or scratch the glass surface.
-
Insulated Cooling: Wrap the flask in foil/cotton and allow it to cool to room temperature undisturbed. Do not put it directly in the fridge.
Visual Guide: Recrystallization Logic
Caption: Decision tree for navigating the recrystallization of methoxy-biphenyls to avoid oiling out.
Module B: Chromatographic Separation
User Issue: "Recrystallization didn't remove the regioisomer (2,4'-dibromo) or the mono-bromo impurity."
The Mechanism
The 2-methoxy group provides a "handle" for silica interaction. However, 4,4'-dibromo and 2,4'-dibromo isomers have very similar polarities. Isocratic elution often results in co-elution. You must use Gradient Elution to exploit subtle differences in adsorption kinetics.
Chromatography Specifications
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexane (or Heptane) / Ethyl Acetate (EtOAc).
-
Loading: Dry loading (adsorb crude onto silica) is recommended over liquid loading to prevent band broadening.
Gradient Protocol:
-
Equilibration: 100% Hexane (2 Column Volumes).
-
Impurity Elution: 0%
2% EtOAc in Hexane. Note: Non-polar impurities (e.g., unreacted dibromobenzene) elute here. -
Product Elution: 2%
5% EtOAc in Hexane. The product band will be close to the solvent front if the polarity is too high. -
Flush: 20% EtOAc to remove polar boronic acids or oxides.
TLC Visualization:
-
UV (254 nm): Strong absorption due to the biphenyl conjugation.
-
Stain: Anisaldehyde stain is effective for methoxy-containing compounds if UV is ambiguous.
Module C: Palladium (Pd) Removal
User Issue: "My product is grey/brown, or downstream coupling reactions are failing."
The Mechanism
Palladium residues from Suzuki couplings often chelate to the methoxy oxygen, making them resistant to simple washing. Residual Pd acts as a "poison" in electronic applications or future catalytic steps.
Removal Protocols
| Method | Efficiency | Protocol Details |
| Thiol-Silica Scavenger | High (>95%) | Dissolve product in THF/DCM. Add 3-Mercaptopropyl-functionalized silica (50 wt% of crude mass). Stir at 40°C for 4 hours. Filter. |
| Activated Carbon | Medium | Reflux crude solution in Toluene with activated charcoal for 1 hour. Filter hot through Celite. |
| Chelating Wash | Low/Medium | Wash organic layer with 5% aqueous Sodium Diethyldithiocarbamate or L-Cysteine solution. |
FAQ: Troubleshooting Specific Scenarios
Q1: The compound is "oiling out" even with slow cooling. What now?
-
A: This is a supercooling event.
-
Reheat the mixture until clear.
-
While the solution is still warm, scratch the inner wall of the flask with a glass rod (provides nucleation sites).
-
Add a "seed" crystal from a previous batch or a similar biphenyl if available.
-
Switch solvent system to Isopropyl Alcohol (IPA) . Methoxy-biphenyls often crystallize well from IPA upon cooling.
-
Q2: Can I use vacuum sublimation?
-
A: Yes, but only for small scales (<5g). This compound has sufficient vapor pressure under high vacuum (<0.1 mmHg) at 120–140°C. This is excellent for removing inorganic salts and non-volatile color bodies but will not separate isomers.
Q3: How do I confirm the purity of the isomers?
-
A: Standard 1H NMR is sufficient. Look for the methoxy singlet (~3.8 ppm).
-
4,4'-isomer (Target): The protons on the non-methoxy ring will appear as a symmetric AA'BB' system.
-
Regioisomers: Will show more complex splitting patterns and loss of symmetry in the aromatic region.
-
References
-
General Biphenyl Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for recrystallizing biphenyl derivatives).
-
Palladium Scavenging: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Protocols for thiol-silica usage).
-
Solubility of Methoxy-Biphenyls: PubChem Compound Summary for 2-methoxybiphenyl derivatives. National Center for Biotechnology Information. (Used for polarity/solubility inference).[1][2]
-
Separation of Brominated Isomers: Saikia, M., et al. (2016). Regioselective bromination of phenols and ethers. Tetrahedron Letters. (Context on isomer formation and separation difficulty).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: Recrystallization of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl via recrystallization. Our goal is to move beyond simple protocols to explain the causality behind experimental choices, ensuring a higher rate of success in achieving high-purity material.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[1][2] For this compound, its structure provides key clues. The dibromobiphenyl core is large and nonpolar, while the methoxy group (-OCH₃) adds a small degree of polarity. This suggests that solvents of low to moderate polarity, or a mixed-solvent system, will be most effective.
The principle of "like dissolves like" is the foundational guide for solvent selection.[3][4] A systematic approach involves testing the solubility of a small amount of your crude material in various solvents at both room temperature and at their boiling points.
Solvent Suitability Summary
| Solvent Class | Example(s) | Predicted Solubility for this compound | Suitability as a Recrystallization Solvent |
| Nonpolar Aromatic | Toluene, Benzene | High: Likely soluble even at room temperature. | Poor for single-solvent: May be too effective a solvent, leading to low recovery.[5] Could be the "good" solvent in a mixed pair. |
| Nonpolar Aliphatic | Hexane, Heptane | Low: Likely poorly soluble even when hot. | Poor for single-solvent: May not dissolve enough material. Excellent choice as the "poor" or precipitating solvent in a mixed pair.[6] |
| Chlorinated | Chloroform, Dichloromethane | High: Likely very soluble. | Poor for single-solvent: Similar to aromatic solvents. Often used in mixed systems (e.g., with petroleum ether).[7][8] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High: Good potential for dissolution. | Potential for single-solvent (THF): Diethyl ether is often too volatile. THF can be a good choice, sometimes paired with hexane.[6] |
| Polar Protic | Ethanol, Methanol | Moderate: Soluble when hot, less so when cold. | Excellent potential for single-solvent: Ethanol is a commonly used and effective recrystallization solvent for moderately polar compounds.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High: Likely good dissolving power. | Good potential: Acetone is often used in a mixed system with hexane.[6] Ethyl acetate can also be effective. |
| Highly Polar | Water | Insoluble. | Unsuitable as a primary solvent: Excellent as the "poor" solvent when paired with a water-miscible solvent like ethanol or acetone.[4][9] |
Q2: What is the difference between a single-solvent and a two-solvent recrystallization, and when should I use each?
A2:
-
Single-Solvent Recrystallization: This is the preferred method when you can find a single solvent that meets the criteria of high solubility at high temperature and low solubility at low temperature.[5] The process is straightforward: dissolve the compound in a minimum amount of the hot solvent, filter out any insoluble impurities if necessary, and allow the solution to cool slowly to induce crystallization.[10]
-
Two-Solvent (or Mixed-Solvent) Recrystallization: This technique is used when no single solvent has the ideal solubility characteristics.[4][11] You select a "good" solvent in which your compound is very soluble, and a "poor" solvent in which it is nearly insoluble. The two solvents must be miscible with each other. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise to the hot solution until it becomes persistently cloudy (the saturation point).[4][12] A few drops of the "good" solvent are then added to re-clarify the solution, which is then cooled slowly.
For this compound, an Ethanol/Water or Hexane/Acetone system would be excellent candidates for a two-solvent recrystallization if a single solvent like ethanol does not provide satisfactory results.
Q3: How do I properly execute a two-solvent recrystallization?
A3: A well-executed two-solvent recrystallization is a powerful purification technique.
Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water Example)
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just fully dissolve the solid. Constant swirling and gentle heating (e.g., on a hot plate) are essential.
-
Induce Saturation: While keeping the ethanol solution hot, add hot water dropwise with continuous swirling. Continue adding water until the solution becomes faintly but persistently cloudy. This indicates you have reached the saturation point.[4][9]
-
Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture, just enough to make the solution clear again.[12] This ensures you are starting from a perfectly saturated solution, which is critical for maximizing yield.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is vital for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[2][5]
-
Maximize Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the cold solvent.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final recrystallization mixture). Using cold solvent prevents the loss of your purified product.[1][9]
-
Drying: Allow the crystals to dry completely under vacuum on the funnel before transferring them to a watch glass for final drying.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of forming crystals.
-
Potential Causes:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid.[9]
-
Saturation Point Above Melting Point: The solution may be becoming saturated at a temperature that is higher than the melting point of your compound.[9]
-
-
Recommended Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional "good" solvent (e.g., ethanol). This increases the total solvent volume and lowers the temperature at which the solution will become saturated upon cooling.
-
Attempt to cool the solution again, but at a much slower rate. Allow it to cool to room temperature over a longer period before moving it to an ice bath.[9]
-
If oiling persists, consider purifying the crude material first by column chromatography to remove the bulk of impurities and then recrystallize the resulting solid.[13][14]
-
Issue 2: Very low or no crystal yield after cooling.
-
Potential Causes:
-
Recommended Solution:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Once the volume is reduced, attempt the slow cooling process again.[9]
-
Induce Crystallization: If the solution appears supersaturated, crystallization can be initiated by:
-
Re-evaluate Solvent System: If yield remains poor, the chosen solvent system may be suboptimal. Re-test solubility with different solvents or mixed-solvent ratios.
-
Issue 3: Crystals are colored, even though the pure compound should be white.
-
Potential Cause:
-
Colored Impurities: The crude material contains colored byproducts that are co-crystallizing with your product.
-
-
Recommended Solution:
-
Use Activated Charcoal: After dissolving the crude product in the hot solvent but before any hot filtration or cooling, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.[10]
-
Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[10] The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual. Caution: Do not add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Solvent Selection Workflow
// Node Definitions start [label="Start: Crude Solid Product", fillcolor="#F1F3F4", fontcolor="#202124"]; test_solubility [label="Test solubility of small sample\nin various solvents (hot & cold)", fillcolor="#FBBC05", fontcolor="#202124"]; find_good_solvent [label="Find a solvent with:\nHigh solubility when hot\nLow solubility when cold", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Single Solvent Path single_solvent_found [label="Ideal single solvent found?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; perform_single [label="Perform Single-Solvent\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Mixed Solvent Path no_single_solvent [label="No ideal single solvent found", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; select_pair [label="Select a miscible solvent pair:\n1. 'Good' Solvent (dissolves product well)\n2. 'Poor' Solvent (product is insoluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; perform_mixed [label="Perform Two-Solvent\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="End: High-Purity Crystals", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> test_solubility; test_solubility -> find_good_solvent; find_good_solvent -> single_solvent_found;
single_solvent_found -> perform_single [label=" Yes "]; perform_single -> end_node;
single_solvent_found -> no_single_solvent [label=" No "]; no_single_solvent -> select_pair; select_pair -> perform_mixed; perform_mixed -> end_node; } dot Caption: Decision workflow for selecting a suitable recrystallization solvent system.
References
-
Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]. (n.d.). National Institutes of Health. Retrieved February 26, 2026, from [Link]
-
4,4'-Dibromobiphenyl. (n.d.). Solubility of Things. Retrieved February 26, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 26, 2026, from [Link]
-
4,4'-dibromobiphenyl. (n.d.). Organic Syntheses Procedure. Retrieved February 26, 2026, from [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2022). National Institutes of Health. Retrieved February 26, 2026, from [Link]
-
How To: Purify by Crystallization. (2026). University of Rochester, Department of Chemistry. Retrieved February 26, 2026, from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 26, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Mixed Solvent Recrystallization. (n.d.). University document. Retrieved February 26, 2026, from [Link]
-
Purification by Recrystallization. (n.d.). CUNY Baruch College. Retrieved February 26, 2026, from [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2025). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Recrystallization Background. (n.d.). University document. Retrieved February 26, 2026, from [Link]
-
Purification of polybrominated biphenyl congeners. (2009). Taylor & Francis Online. Retrieved February 26, 2026, from [Link]
-
Purification of polybrominated biphenyl congeners. (1982). PubMed. Retrieved February 26, 2026, from [Link]
-
recrystallization & purification of N-bromosuccinimide. (2021). YouTube. Retrieved February 26, 2026, from [Link]
-
4,4'-Dibromobiphenyl. (2026). PubChem. Retrieved February 26, 2026, from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. How To [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Debromination in 4,4'-Dibromo-2-methoxy-1,1'-biphenyl Coupling
Status: Active Ticket ID: CHEMO-SEL-4421 Assigned Specialist: Senior Application Scientist, Catalysis Group Last Updated: February 26, 2026
Executive Summary
You are encountering debromination (hydrodehalogenation) side reactions during the coupling of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl derivatives. This is a classic "competing pathway" failure mode driven by the steric hindrance of the 2-methoxy group .
The 2-methoxy substituent creates significant ortho-steric strain, retarding the transmetallation step of the catalytic cycle. When transmetallation slows, the oxidative addition intermediate (Ar-Pd-Br) persists longer in solution, increasing the statistical probability of interacting with hydride sources (solvents, bases, or impurities), leading to the debrominated byproduct (Ar-H) rather than the coupled product (Ar-Ar').
This guide provides a self-validating protocol to suppress this pathway by eliminating hydride donors and accelerating the desired reductive elimination.
Part 1: The Diagnostic Phase
Before altering your conditions, confirm the failure mode. Users often confuse Debromination (loss of Br from the halide) with Protodeboronation (loss of B from the boronic acid).
| Observation (LCMS/GCMS) | Diagnosis | Root Cause |
| Mass = [M - Br + H] | Debromination | Hydride transfer to Pd(II) species. (Focus of this guide) |
| Mass = [Boronic Acid - B(OH)2 + H] | Protodeboronation | Base-catalyzed hydrolysis of the C-B bond. |
| Mass = [M - Br + M - Br] | Homocoupling | Oxygen leak or excess oxidant in the system. |
Part 2: The "Anti-Debromination" Protocol
To minimize debromination, you must starve the reaction of hydride sources and use a catalyst that favors rapid reductive elimination.
Solvent System: The "Zero-Alpha-Hydrogen" Rule
Standard Protocol: Toluene/Ethanol/Water (Common but fatal for this substrate).
Why it fails: Primary and secondary alcohols (Ethanol, Isopropanol) are excellent hydride donors via
-
Modification: If solubility requires polarity, use DMF or DMSO, but ensure they are strictly anhydrous.
-
Water:[1] If water is required for the base, use the minimum amount necessary (e.g., 10:1 solvent:water ratio) or use a solid base with phase transfer catalysis.
Base Selection: The Anhydrous Switch
Standard Protocol: Aqueous Na₂CO₃ or K₂CO₃.
Why it fails: Hydroxide ions (formed from carbonate + water) can coordinate to Pd, facilitating
-
Mechanism:[1][2][3][4][5][6] Phosphate acts as a proton shuttle without generating high concentrations of free hydroxide, stabilizing the transmetallation transition state without promoting hydride transfer.
Catalyst Engineering: Sterics vs. Electronics
Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ or Pd-XPhos G4 .
-
Pd(dppf)Cl₂: The bite angle of the dppf ligand favors reductive elimination, effectively "pushing" the product off the metal before side reactions occur.
-
Avoid: Pd(PPh₃)₄. It is air-sensitive and dissociates ligands easily, leading to "naked" Pd species that are highly prone to non-selective oxidative addition and reduction.
Part 3: Mechanistic Visualization
Understanding the competition between the desired Transmetallation and the undesired Hydride Transfer is critical.
Figure 1: The Kinetic Fork. The 2-methoxy group slows Transmetallation (Green path), allowing the Hydride Source (Red path) to dominate if protic solvents are present.
Part 4: Optimized Experimental Protocol
Objective: Coupling of this compound (or precursor) while retaining bromine integrity.
Materials:
-
Substrate: 1.0 equiv (e.g., 4-bromo-2-iodo-1-methoxybenzene if building the scaffold).
-
Boronic Acid: 1.1 equiv.
-
Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous).
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial. Backfill with Argon x3.
-
Solids Addition: Add the Aryl Halide, Boronic Acid, Base (K₃PO₄), and Catalyst under a positive stream of Argon.
-
Critical: Do not add the catalyst until the vessel is fully purged of oxygen to prevent homocoupling.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Note: Concentration should be high (0.2 M to 0.5 M) to favor the intermolecular coupling over unimolecular side reactions.
-
-
Degassing: Sparge the solution with Argon for 10 minutes (bubbling directly into liquid).
-
Reaction: Seal and heat to 80°C .
-
Temperature Control: Do not exceed 100°C. Higher temperatures increase the rate of debromination faster than the rate of coupling for this specific substrate.
-
-
Monitoring: Check via UPLC/MS at 1 hour. Look specifically for the mass of [Substrate - Br + H].
Part 5: Troubleshooting Flowchart
Use this decision tree to resolve persistent issues.
Figure 2: Rapid Diagnostic Logic for Coupling Failures.
Part 6: Frequently Asked Questions (FAQs)
Q1: Can I use DMF instead of Dioxane? A: Yes, but be cautious. DMF can decompose to form dimethylamine and carbon monoxide at high temperatures, which can poison the catalyst or act as a hydride source. If using DMF, keep the temperature below 90°C and ensure it is "Amine-Free" grade.
Q2: Why is the 2-methoxy group causing so much trouble? A: The "Ortho Effect." The methoxy group is electron-donating (good for oxidative addition) but sterically bulky (bad for transmetallation). It prevents the boronic acid from approaching the Palladium center efficiently. This "waiting period" allows the Pd-Ar species to react with trace water or solvent protons.
Q3: My reaction works but I lose the second Bromine atom. How do I stop that? A: If you are trying to couple one bromine and leave the other intact (chemoselectivity), you must exploit the electronic difference.
-
Use Pd(PPh₃)₄ at room temperature .
-
Ensure the position you want to react is an Iodide or a more electron-deficient Bromide.
-
If both are Bromines, the position para to the methoxy is usually more reactive than the position meta or ortho due to electronics, but the ortho methoxy group protects the nearby bromine sterically, actually helping you select the distal bromine.
References
-
BenchChem Technical Support. (2025).[3][9][10] How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from
-
Navarro, O., et al. (2004).[5] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry, 69, 3173-3180.[5]
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism of Dehalogenation. Retrieved from
-
Saito, B., & Fu, G. C. (2007).[5] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides.[5] Journal of the American Chemical Society, 129, 9602-9603.[5]
-
Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Side Reactions.[1][2][3][9][10][11] Retrieved from
Sources
- 1. aspuru.substack.com [aspuru.substack.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Biphenyl Coupling
Welcome to the Technical Support Center for optimizing reaction temperatures in sterically hindered biphenyl coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-C bonds between sterically demanding aryl partners. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction outcomes.
Introduction: The Temperature Tightrope in Hindered Couplings
The synthesis of sterically hindered biaryls is a persistent challenge in organic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools, their success with sterically encumbered substrates is highly dependent on a delicate balance of reaction parameters, with temperature being one of the most critical.[2][3]
Elevated temperatures are often necessary to overcome the high activation energy associated with the oxidative addition and reductive elimination steps involving bulky substrates.[4] However, excessive heat can lead to catalyst decomposition, ligand degradation, and a host of undesirable side reactions, ultimately compromising yield and purity.[5] This guide will provide a framework for rationally optimizing reaction temperature to successfully navigate this "temperature tightrope."
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a tetra-ortho-substituted biphenyl is failing. I've tried standard heating at 80-100 °C with no success. What's my next step?
A1: This is a common and challenging scenario. When standard thermal conditions fail for highly hindered substrates, a multi-faceted approach to temperature optimization is required.
-
Initial Action: Before drastically increasing the temperature, re-evaluate your catalytic system. Sterically hindered couplings often necessitate the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or RuPhos) to facilitate the otherwise difficult oxidative addition and reductive elimination steps.[4][6]
-
Temperature Increase Strategy: If your ligand is appropriate, a systematic increase in temperature is the next logical step. However, instead of conventional heating, consider microwave irradiation.[7] Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to significantly faster reaction times and improved yields for challenging couplings.[8][9] It's not uncommon for microwave-assisted Suzuki couplings to be run at temperatures between 120-150 °C for short durations (10-30 minutes).[9]
-
Monitoring for Catalyst Decomposition: As you increase the temperature, be vigilant for signs of catalyst decomposition, such as the formation of palladium black.[5] If this occurs, it indicates that your catalyst system is not stable at that temperature. You may need to screen alternative ligands or palladium precatalysts that offer greater thermal stability.[10]
Q2: I'm observing significant homocoupling of my boronic acid at elevated temperatures. How can I mitigate this side reaction?
A2: Homocoupling is a frequent byproduct in Suzuki-Miyaura reactions, often exacerbated by higher temperatures and the presence of oxygen.[4]
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[11]
-
Control of Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling by promoting the desired cross-coupling pathway.[12]
-
Base Selection: The choice of base can influence the rate of homocoupling. For base-sensitive substrates where you might be using a weaker base, a higher temperature may be required, which in turn can promote homocoupling.[10] If possible, screen stronger bases like K₃PO₄ or Cs₂CO₃ which can sometimes allow for lower reaction temperatures.[4]
-
Temperature and Time Optimization: A carefully designed Design of Experiments (DoE) can help identify an optimal temperature and reaction time that maximizes the formation of the desired product while minimizing homocoupling.[13][14] It may be that a slightly lower temperature with a longer reaction time provides a better overall outcome.
Q3: For a sterically hindered Buchwald-Hartwig amination, what is a typical starting temperature range, and how should I approach optimization?
A3: Buchwald-Hartwig aminations involving hindered substrates often require elevated temperatures, typically in the range of 80-110 °C.[15][16]
-
Initial Screening: A good starting point for a new, hindered system is around 100 °C.[10]
-
Systematic Optimization: Similar to Suzuki couplings, a systematic approach is best. You can screen temperatures in 10-15 °C increments (e.g., 80 °C, 95 °C, 110 °C) while keeping other parameters constant.
-
Ligand and Base Interplay: The optimal temperature is highly dependent on the chosen ligand and base.[10] For example, weaker bases like Cs₂CO₃ or K₃PO₄ might necessitate higher temperatures to achieve sufficient reactivity, especially with less reactive aryl chlorides.[10]
-
Monitoring for Side Reactions: At higher temperatures, be aware of potential side reactions like hydrodehalogenation (replacement of the halide with a hydrogen).[10] If this becomes a significant issue, it may be necessary to screen different ligands or lower the reaction temperature.
Q4: Can changing the solvent affect the optimal reaction temperature?
A4: Absolutely. The solvent plays a crucial role in solubility, catalyst stability, and the overall reaction kinetics.
-
Boiling Point: The boiling point of the solvent will naturally cap the maximum temperature achievable at atmospheric pressure. High-boiling solvents like dioxane, toluene, or DMF are often used for this reason.[13]
-
Catalyst Stability: The stability of the palladium catalyst can vary significantly in different solvents. For instance, a catalyst might be stable at 120 °C in toluene but decompose at the same temperature in DMF.
-
Solvent Effects on Reaction Steps: Some solvent systems can facilitate key steps in the catalytic cycle, potentially allowing for lower reaction temperatures. For example, the addition of water to solvents like THF or dioxane is often crucial for activating the boronic acid in Suzuki couplings.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanation |
| Low or No Conversion | 1. Insufficient Temperature. 2. Catalyst Inactivity/Decomposition. 3. Inappropriate Ligand Choice. | 1. Increase Temperature Systematically: Incrementally raise the temperature by 10-20 °C. For very hindered systems, consider microwave heating to access higher temperatures (e.g., 120-150 °C).[8] Higher temperatures provide the necessary activation energy for difficult oxidative addition and reductive elimination steps.[4] 2. Monitor for Palladium Black: If the solution turns black at higher temperatures, your catalyst is likely decomposing.[5] Switch to a more robust precatalyst (e.g., a palladacycle precatalyst) or a more thermally stable ligand.[10] 3. Screen Bulky Ligands: Ensure you are using a ligand designed for sterically demanding substrates (e.g., SPhos, XPhos, RuPhos). These ligands create a coordinatively unsaturated and electron-rich palladium center, which is more reactive.[4] |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation, Hydrodehalogenation) | 1. Temperature is Too High. 2. Presence of Oxygen. 3. Suboptimal Base or Solvent. | 1. Reduce Reaction Temperature: While seemingly counterintuitive if conversion is also an issue, a slightly lower temperature may favor the desired reaction pathway over decomposition or side reactions.[5] Consider a longer reaction time at a lower temperature. 2. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Ar or N₂).[11] Oxygen can promote the homocoupling of organometallic reagents.[4] 3. Re-optimize Base and Solvent: The interplay between base, solvent, and temperature is critical. A different base or solvent system might allow for a lower optimal temperature, thereby reducing side reactions.[10] |
| Reaction Stalls After Initial Conversion | 1. Catalyst Deactivation Over Time at Elevated Temperature. 2. Product Inhibition. | 1. Evaluate Catalyst Loading and Stability: Consider a higher catalyst loading or a more stable catalyst system. Alternatively, a two-portion addition of the catalyst might be beneficial. 2. Dilution: In some cases, running the reaction at a lower concentration can mitigate product inhibition, although this may require a re-optimization of the temperature. |
| Inconsistent Results When Scaling Up | 1. Inefficient Heat Transfer. 2. "All in" Addition Leading to Exotherms. | 1. Ensure Adequate Stirring and Heating: In larger vessels, inefficient heat transfer can lead to temperature gradients. Ensure vigorous stirring and use a reliable heating mantle or oil bath.[17] 2. Controlled Addition: For highly exothermic reactions, consider a controlled addition of one of the coupling partners to a pre-heated solution of the other reagents.[18] This can prevent dangerous temperature spikes and improve reproducibility. |
Experimental Protocols
Protocol 1: Systematic Temperature Screening using Conventional Heating
This protocol outlines a general procedure for identifying the optimal reaction temperature for a sterically hindered Suzuki-Miyaura coupling.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, add the aryl halide (1.0 equiv), sterically hindered boronic acid (1.5 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) to each vial to achieve the desired concentration.
-
Temperature Control: Place the vials in separate wells of a pre-heated aluminum block set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Reaction Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and the formation of any side products.
-
Analysis: Plot the conversion versus time for each temperature. The optimal temperature will provide the highest conversion to the desired product in a reasonable timeframe with minimal side product formation.
Protocol 2: Microwave-Assisted Temperature Optimization
This protocol is suitable for rapidly screening higher temperatures for particularly challenging couplings.
-
Reaction Setup: In a microwave-safe reaction vial, combine the aryl halide (1.0 equiv), sterically hindered boronic acid (1.5 equiv), base (e.g., Cs₂CO₃, 2.0 equiv), palladium precatalyst (e.g., PEPPSI-IPr, 3 mol%), and ligand (if not using a precatalyst with an integrated ligand).
-
Solvent Addition: Add the degassed solvent (e.g., cyclopentyl methyl ether (CPME)).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Program the reactor to heat to a series of target temperatures (e.g., 120 °C, 130 °C, 140 °C, 150 °C) for a fixed time (e.g., 15 minutes).
-
Work-up and Analysis: After the reaction, cool the vial to room temperature, and analyze the crude reaction mixture by LC-MS or GC-MS to determine the yield and purity.
-
Optimization: Based on the results, you can further optimize by adjusting the reaction time at the most promising temperature.
Visualizing the Optimization Process
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield.
The Effect of Temperature on Reaction Components
Caption: Temperature's impact on reaction outcomes.
References
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. [Figure]. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
MDPI. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Retrieved from [Link]
- Hoyt, S. B., et al. (2015). Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization. Organic Letters, 17(11), 2740–2743.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed. (2010). Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. Retrieved from [Link]
-
Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
PubMed. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. Retrieved from [Link]
-
OICC Press. (2024). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Retrieved from [Link]
-
Thieme E-Books & E-Journals. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
ACS Publications. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Retrieved from [Link]
-
ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
PMC. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
-
Radleys. (n.d.). Best ways to improving your temperature control. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]
-
PubMed. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Retrieved from [Link]
-
ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
PubMed. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. Retrieved from [Link]
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- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
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Technical Support Center: Overcoming Solubility Challenges of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl
Last Updated: February 26, 2026
Welcome to the technical support guide for 4,4'-Dibromo-2-methoxy-1,1'-biphenyl. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in polar solvents. The following question-and-answer guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve successful solubilization for your experiments.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Solubility Problem
Q1: What are the specific structural features of this compound that cause its poor solubility in polar solvents?
A1: The poor solubility of this compound in polar solvents like water, ethanol, or methanol is a direct result of its molecular structure, which creates a mismatch in intermolecular forces.
-
Dominant Nonpolar Core: The foundational 1,1'-biphenyl structure is a large, rigid, and nonpolar aromatic system. This hydrophobic core cannot form favorable interactions, such as hydrogen bonds, with highly polar solvent molecules.
-
High Molecular Weight: The two bromine atoms significantly increase the molecule's molecular weight (370.01 g/mol ). This contributes to strong crystal lattice energy—the energy that holds the solid compound together. For the compound to dissolve, the solvent-solute interactions must be strong enough to overcome this lattice energy.
-
Weak Polar Contributions: The single methoxy group (-OCH₃) introduces a slight dipole moment, but its contribution is insufficient to counteract the dominant nonpolar nature of the rest of the molecule. Similarly, the bromine atoms are polarizable but do not engage in strong, specific interactions like hydrogen bonding.
Essentially, polar solvent molecules are more strongly attracted to each other than they are to the large, nonpolar surface of the biphenyl compound. This leads to the exclusion of the compound and results in low solubility. This is a classic example of the "like dissolves like" principle, where a largely nonpolar solute fails to dissolve in a polar solvent.[1]
Q2: I observed my compound dissolving in a hot polar solvent, but it crashed out of solution upon cooling. What is happening?
A2: This phenomenon, known as temperature-dependent precipitation, is common for compounds with high crystal lattice energy. Heating the solvent increases its kinetic energy, which helps to break apart the strong intermolecular forces holding the solid crystal together, allowing the compound to dissolve. However, you have likely created a supersaturated solution.
Upon cooling, the kinetic energy of the solvent molecules decreases, and they can no longer keep the solute molecules effectively solvated and separated. The strong solute-solute interactions of the this compound molecules begin to dominate again, causing them to re-associate and precipitate out of the solution, often rapidly, to reform the stable crystal lattice.
Section 2: Initial & Systematic Troubleshooting
Q3: What is the first and most systematic approach I should take to find a suitable solvent system?
A3: A systematic approach using a co-solvent system is the most effective initial strategy. A co-solvent is a water-miscible organic solvent that, when added to a primary polar solvent (like water or a buffer), reduces the overall polarity of the mixture, making it more hospitable to nonpolar compounds.[2][3][4][5]
The goal is to find a "sweet spot" where the solvent mixture's polarity is low enough to dissolve the compound but still compatible with your experimental requirements (e.g., for a biological assay).
-
Preparation: Weigh a small, known amount of this compound into a clear glass vial.
-
Initial Solvent: Add a small volume of the primary polar solvent (e.g., your aqueous buffer) in which the compound needs to be dissolved. Note the initial insolubility.
-
Co-Solvent Selection: Choose a set of common, water-miscible organic solvents. Good candidates include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
-
Titration: Add one of the selected co-solvents dropwise to the suspension while stirring or vortexing.
-
Observation: Continue adding the co-solvent until the compound fully dissolves. Record the approximate percentage (v/v) of the co-solvent required.
-
Stability Check: Once dissolved, let the solution stand at the intended experimental temperature for at least one hour to check for any precipitation.
-
Comparison: Repeat this process for each co-solvent to determine which one solubilizes the compound at the lowest concentration. This helps minimize the potential impact of the organic solvent on your downstream application.
The following diagram outlines a logical workflow for troubleshooting solubility issues.
Q4: Can I use heat to dissolve the compound? What are the risks?
A4: Yes, gently heating the solvent can significantly increase the solubility of this compound. However, this approach carries risks and should be done with caution.
-
Benefits: Increased kinetic energy helps overcome the compound's crystal lattice energy. This can be a quick way to get the compound into solution, especially when combined with a co-solvent.
-
Risks:
-
Thermal Degradation: Brominated aromatic compounds can be susceptible to thermal decomposition, especially at elevated temperatures (studies often show degradation beginning around 280-900°C, but localized heating or long exposure could cause issues sooner).[6][7] Degradation can alter your compound and introduce impurities.
-
Precipitation on Cooling: As discussed in Q2, if the solution is supersaturated, the compound will likely precipitate out as it returns to room temperature. This is a major issue for assays or reactions run at ambient temperatures.
-
Recommendation: Use heat as a tool, not a final solution. A good practice is to warm the solvent (e.g., to 40-60°C) to speed up the dissolution process during co-solvent screening, but always confirm that the final solution remains stable upon cooling to your target experimental temperature.
Section 3: Advanced Solubilization & Formulation
Q5: My compound needs to be in a fully aqueous buffer for a cell-based assay, and even a small amount of DMSO is toxic to my cells. What are my options?
A5: This is a common challenge in drug development. When organic co-solvents are not viable, you must turn to formulation strategies that create micro-environments where the compound can be stable in an aqueous medium. The most common approach is using surfactants to form micelles.[2][8][9]
-
Mechanism of Action: Surfactants are amphiphilic molecules with a polar (hydrophilic) "head" and a nonpolar (hydrophobic) "tail." In water, above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a nonpolar micro-environment that can encapsulate the this compound molecules, while the hydrophilic heads face the water, rendering the entire complex water-soluble.[8][10][11]
| Surfactant Type | Example(s) | Charge | Key Characteristics |
| Non-ionic | Tween® 80, Triton™ X-100, Pluronic® F-127 | Neutral | Generally low toxicity, less affected by pH or ionic strength. Excellent choice for biological applications.[8][11] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Negative | Strong solubilizing power but can denature proteins. Use with caution in biological assays. |
| Cationic | Cetyl Trimethylammonium Bromide (CTAB) | Positive | Often has antimicrobial properties and can interact with negatively charged biological membranes. Generally more toxic. |
-
Stock Solution: First, dissolve the this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Surfactant Solution: Prepare an aqueous solution of your chosen surfactant (e.g., 1-5% Tween® 80 in buffer) at a concentration well above its CMC.
-
Dispersion: While vigorously vortexing or sonicating the surfactant solution, slowly add the drug's stock solution.
-
Solvent Removal: Gently evaporate the volatile organic solvent, often by using a rotary evaporator or a stream of nitrogen gas. This leaves the drug entrapped within the micelles, dispersed in the aqueous buffer.
-
Filtration: Filter the resulting solution through a 0.22 µm filter to remove any non-encapsulated precipitate.
The diagram below illustrates how a surfactant facilitates the solubilization of a nonpolar molecule.
Q6: How can I predict which solvent might work best without extensive trial and error?
A6: For a more theoretical and predictive approach, you can use Hansen Solubility Parameters (HSP) . HSP theory deconstructs the total Hildebrand solubility parameter into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
Every solvent and solute has a unique set of these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[12][13] You can calculate the theoretical HSP for this compound using group contribution methods and compare it to the known HSP values of various solvents. The smaller the "distance" between the HSP values of the solute and the solvent, the higher the likelihood of dissolution.[13][14] This computational screening can help you prioritize which solvents to test experimentally, saving significant time and resources.[15]
References
- Pharmaceutical Sciences. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
- Journal of Pharmacy & Pharmacognosy Research. (2025). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations.
- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
- Research Journal of Pharmacy and Technology. (2024). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers.
- UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems.
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Bentham Science. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- Science of The Total Environment. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Quora. (2021). How does surfactant affect solubility of relatively non polar substance?
- Current Research in Pharmaceutical Sciences. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Journal of Chemical & Engineering Data. (2006). Thermodynamic Property and Relative Stability of 76 Polybrominated Naphthalenes by Density Functional Theory.
- Solubility of Things. (n.d.). 4,4'-Dibromobiphenyl.
- Hunt Research Group. (n.d.). Surfactants and Water.
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- International Journal of Chemical Studies. (2015). Thermally stable and flame retardant brominated polyurethanes.
- MDPI. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations.
- PubMed. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
- National Institutes of Health. (n.d.). Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl].
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Environmental Protection Agency. (2025). 2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl.
- IOP Conference Series: Materials Science and Engineering. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- PubChem. (n.d.). 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl.
- ScienceDirect. (2015). Separation of WPCBs by dissolution of brominated epoxy resins using DMSO and NMP.
- Best Technology. (n.d.). Bi-Solvent and Co-Solvent Vapor Degreasing.
- PubChem. (n.d.). 2-Bromo-4'-methoxy-1,1'-biphenyl.
- NIST WebBook. (n.d.). 1,1'-Biphenyl, 4,4'-dibromo-.
- PubChem. (n.d.). 4,4'-Dibromobiphenyl.
- CymitQuimica. (n.d.). CAS 95970-08-4: 1,4-dibromo-2-methoxybenzene.
- ResearchGate. (2015). Separation of WPCBs by dissolution of brominated epoxy resins using DMSO and NMP: A comparative study.
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.
- The Oakland Museum of California. (1984). Solubility Parameters: Theory and Application.
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Technical Support Center: Separation of Mono- vs. Bis-Reacted Products of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the challenging separation of mono- and bis-reacted products derived from 4,4'-Dibromo-2-methoxy-1,1'-biphenyl. This scenario is common in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, where precise stoichiometric control is difficult, often leading to a mixture of products.
Understanding the Challenge: Polarity and Structural Similarity
The primary difficulty in separating the starting material, mono-substituted, and bis-substituted products lies in their structural similarities. The polarity difference between the mono- and bis-reacted products can be subtle, making chromatographic separation non-trivial. The unsubstituted this compound is a non-polar molecule.[1] The introduction of one or two new functional groups will alter the overall polarity, which is the key property to exploit for separation.
Troubleshooting Guide: Common Separation Issues
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor separation on TLC/Column Chromatography | Inappropriate Solvent System: The eluent polarity is either too high (all spots run to the top) or too low (all spots remain at the baseline). | Systematic Solvent Screening: Begin with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[2] A step-gradient elution in column chromatography can be particularly effective. The goal is to find a solvent mixture that provides a significant difference in the retention factor (Rf) values for the mono- and bis-substituted products. |
| Co-elution of Products: The polarity difference between the mono- and bis-reacted products is minimal, causing them to move together on the stationary phase. | Change Stationary Phase: If silica gel is not providing adequate separation, consider using alumina, which can offer different selectivity for aromatic compounds.[2][3] For particularly challenging separations, a stationary phase with a biphenyl moiety can enhance selectivity through π-π interactions.[4] | |
| Product is an oil and will not crystallize | Presence of Impurities: Even small amounts of the other product or starting material can inhibit crystallization.[5] | Re-purify via Chromatography: The most reliable solution is to perform another round of careful column chromatography to achieve higher purity before attempting recrystallization again.[5] |
| Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent for the product even at low temperatures, or it may not provide a significant solubility difference between hot and cold conditions. | Systematic Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[6][7] Test a range of solvents with varying polarities. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[7] | |
| Contamination with Palladium Catalyst | Inefficient Removal during Workup: The palladium catalyst may be soluble in the organic phase and carried through the extraction process. | Filtration through Celite/Silica: Passing the crude reaction mixture through a plug of celite or silica gel can help remove the catalyst.[5][8] |
| Strong Ligand-Catalyst Complex: Some phosphine ligands form very stable complexes with palladium, making them difficult to remove. | Specialized Workup Procedures: For Buchwald-Hartwig reactions, specific workup protocols may be required to break up the catalyst complex and facilitate its removal.[9][10] | |
| Low Recovery After Purification | Product Loss on the Column: Highly polar products can sometimes bind strongly to the silica gel, leading to poor recovery. | Use of a More Polar Eluent: A more polar solvent system may be necessary to elute the product. Adding a small amount of a very polar solvent like methanol to the eluent at the end of the chromatography can help wash the column and recover any strongly adsorbed material. |
| Improper Recrystallization Technique: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[11] | Use Minimum Amount of Hot Solvent: The goal is to create a saturated solution upon cooling.[7][12] This maximizes the yield of the crystallized product. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to developing a separation method for my mono- and bis-substituted biphenyl products?
A1: Thin-Layer Chromatography (TLC) is the essential first step. It is a rapid and inexpensive way to screen different solvent systems to find the optimal eluent for column chromatography.[13] Test a range of solvent mixtures, starting with a low polarity and gradually increasing it. The ideal solvent system will show clear separation between the starting material, mono-, and bis-substituted products.
Q2: My products are still not separating well by column chromatography. What are my other options?
A2: If standard column chromatography is insufficient, consider these more advanced techniques:
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This technique offers much higher resolution than standard column chromatography and is excellent for separating compounds with very similar polarities.[14][15][16] It is particularly useful for isolating high-purity compounds for further analysis and testing.[15][16]
-
Supercritical Fluid Chromatography (SFC): SFC can provide unique selectivity, especially for aromatic compounds, and is often faster than HPLC.[17]
Q3: How can I confirm the identity of my separated mono- and bis-reacted products?
A3: Spectroscopic methods are crucial for structure confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct signals for the mono- and bis-substituted products due to differences in their symmetry and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): MS will provide the molecular weight of each product, allowing for unambiguous identification.
Q4: Can I use recrystallization as the primary purification method?
A4: Recrystallization is a powerful purification technique for solid compounds, but it is generally most effective when one component is present in a much larger quantity than the others.[6][11][12] If your reaction has produced a significant mixture of mono- and bis-reacted products, it is highly recommended to first perform column chromatography to at least partially separate them before attempting recrystallization.[5]
Experimental Protocols
Detailed Step-by-Step Protocol for Column Chromatography
This protocol provides a general framework. The specific solvent system will need to be optimized based on your TLC analysis.
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Secure a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a solvent in which it is highly soluble. In a separate flask, add a small amount of silica gel and your dissolved product. Remove the solvent under reduced pressure to create a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Slowly add your chosen eluent to the top of the column. Apply gentle pressure (if necessary) to begin the elution.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain your desired product(s).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified product.
Visualization of the Separation Strategy
The following diagram illustrates a logical workflow for tackling the separation of mono- and bis-reacted products of this compound.
Caption: A decision-making workflow for the separation and purification of substituted biphenyl products.
References
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). Arabian Journal of Geosciences, 15(1350).
-
SOP: CRYSTALLIZATION. University of Cape Town. Retrieved from [Link]
-
Recrystallization. University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization1. University of Missouri-St. Louis. Retrieved from [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). LinkedIn. Retrieved from [Link]
- Bruneau, A., et al. (2015). Recyclable NHC Catalyst for the Development of a Generalized Approach to Continuous Buchwald–Hartwig Reaction and Workup. Organic Process Research & Development, 20(2), 474-481.
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022, July 31). ResearchGate. Retrieved from [Link]
- Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. (1974).
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved from [Link]
-
Preparative HPLC Systems. Shimadzu (Europe). Retrieved from [Link]
-
What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Retrieved from [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved from [Link]
-
Preparative HPLC Systems. Shimadzu. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]
-
preparative HPLC. SiChem. Retrieved from [Link]
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Application Compendium Solutions for Preparative HPLC. Agilent. Retrieved from [Link]
-
Purification of Buchwald-Hartwig amination. (2021, July 23). Chemistry Stack Exchange. Retrieved from [Link]
- 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (2012). Molecules, 17(8), 9483-9498.
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). Organometallics.
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017, June 1). LCGC North America, 35(6), 382-391.
- Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. (2019, April 1). Accounts of Chemical Research, 52(4), 1055-1066.
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. Retrieved from [Link]
- Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (2021). Journal of Molecular Structure, 1239, 130514.
-
Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. (2023, September 13). Protocols.io. Retrieved from [Link]
- Separation of pure polychlorinated biphenyl isomers into two types of inducers on the basis of induction of cytochrome P-450 or P-448. (1981). Molecular Pharmacology, 20(2), 233-245.
- The apparent dipole moments of certain substituted biphenyls. (1959). Proceedings of the Indian Academy of Sciences - Section A, 50, 25-29.
-
Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. (2014, November 30). Chromatography Today. Retrieved from [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). Journal of the American Chemical Society, 142(12), 5437-5453.
-
Liquid Chromatography (LC) troubleshooting guide. (2025, May 5). CGSpace. Retrieved from [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. Retrieved from [Link]
- Transition Metal Catalyzed Cross-Coupling Reactions. (2019). MDPI.
-
Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). (2025, August 6). ResearchGate. Retrieved from [Link]
-
Essentials of LC Troubleshooting, Part 2: Misbehaving Retention Times. (2022, May 1). LCGC International. Retrieved from [Link]
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Advances, 13, 17094-17117.
-
Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Agilent. Retrieved from [Link]
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Validation & Comparative
Comparative Guide: Reactivity of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl vs. 4,4'-Dibromobiphenyl
[1]
Executive Summary
The Core Distinction: The primary operational difference between these two substrates lies in symmetry-breaking .
-
4,4'-Dibromobiphenyl (Symmetric): A planar, highly crystalline substrate.[1] Its chemically equivalent bromine atoms lead to statistical product mixtures (mono- vs. bis-coupling) during cross-coupling, making selective mono-functionalization difficult.[1] Its poor solubility often necessitates high-temperature conditions.[1]
-
4,4'-Dibromo-2-methoxy-1,1'-biphenyl (Asymmetric): The introduction of the ortho-methoxy group breaks both steric and electronic symmetry.[1] The methoxy group acts as a "selectivity handle," electronically deactivating the proximal bromine (C4) while sterically twisting the biphenyl bond to improve solubility. This allows for highly regioselective mono-arylation at the distal (C4') position.[1]
Structural & Electronic Profiling
To understand the reactivity differences, we must analyze the ground-state properties of both molecules.
Steric Topology and Solubility
-
Planarity vs. Twist: 4,4'-Dibromobiphenyl adopts a near-planar conformation in the solid state, maximizing
- stacking.[1] This results in high lattice energy and poor solubility in standard organic solvents (e.g., THF, Toluene) at room temperature. -
The "Ortho Effect": In the 2-methoxy variant, the steric clash between the oxygen lone pairs and the ortho-hydrogen of the opposing ring forces the biphenyl bond to twist (dihedral angle
45-60°). This disrupts crystal packing, significantly enhancing solubility and preventing catalyst aggregation.[1]
Electronic Activation (The Selectivity Driver)
The rate-determining step in Pd-catalyzed cross-coupling is often oxidative addition . Palladium(0) is nucleophilic; it reacts faster with electron-deficient aryl halides.[1]
-
Symmetric Substrate: Both C-Br bonds are electronically identical.[1] Once the first coupling occurs, the resulting biaryl is slightly more electron-rich, but the discrimination is poor.
-
Asymmetric Substrate:
-
Ring A (Methoxy-substituted): The -OMe group is a strong Electron Donating Group (EDG) via resonance.[1] It increases electron density on Ring A, making the C4-Br bond less electrophilic (deactivated).
-
Ring B (Unsubstituted): Relative to Ring A, this ring is electron-deficient.[1] The C4'-Br bond retains standard reactivity and undergoes oxidative addition faster .[1]
-
Visualizing the Reaction Pathway
The following diagram maps the divergent reaction pathways for both substrates under limiting boronic acid conditions.
Figure 1: Comparative reaction pathways showing the statistical distribution of the symmetric substrate vs. the kinetic selectivity of the methoxy-substituted variant.
Experimental Benchmarking
Solubility Stress Test
Before attempting catalysis, handling parameters must be established.[1]
| Solvent (25 °C) | 4,4'-Dibromobiphenyl | This compound |
| Toluene | < 10 mg/mL (Slurry) | > 150 mg/mL (Clear Solution) |
| THF | ~ 25 mg/mL | > 300 mg/mL |
| DCM | ~ 15 mg/mL | > 200 mg/mL |
| Implication | Requires heating to 80°C+ for homogeneity.[1] | Reacts efficiently at RT or mild heat.[1] |
Protocol: Site-Selective Mono-Arylation
This protocol demonstrates the utility of the 2-methoxy group in controlling regioselectivity during a Suzuki-Miyaura coupling.[1]
Objective: Synthesize a mono-arylated terphenyl derivative using 1.0 equivalent of Phenylboronic acid.
Reagents:
-
Substrate A: 4,4'-Dibromobiphenyl (1.0 mmol)[1]
-
Substrate B: this compound (1.0 mmol)[1]
-
Nucleophile: Phenylboronic acid (1.05 mmol)
-
Catalyst: Pd(PPh3)4 (3 mol%)
-
Base: Na2CO3 (2.0 M aq, 2.0 mL)
-
Solvent: Toluene/EtOH (4:1, 10 mL)
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk tube with the substrate and Phenylboronic acid.[1] Evacuate and backfill with Argon (3x).[1] Note: Substrate A will remain solid; Substrate B may be an oil or low-melting solid.[1]
-
Solvation: Add degassed Toluene/EtOH.
-
Catalyst Addition: Add Pd(PPh3)4 under Argon counter-flow.[1]
-
Activation: Add aqueous Na2CO3.
-
Reaction: Heat to 80°C for 6 hours.
-
Workup: Cool, extract with EtOAc, dry over MgSO4, and concentrate.
-
Analysis: Determine ratio via 1H NMR or HPLC.
Performance Data & Results
The following table summarizes the expected outcome based on electronic activation principles [2, 3].
| Metric | 4,4'-Dibromobiphenyl (Symmetric) | This compound (Asymmetric) |
| Conversion | 95% | 98% |
| Mono-Product Yield | ~45-50% (Statistical) | 85-92% (Kinetic Control) |
| Bis-Product Yield | ~25-30% | < 5% |
| Regioselectivity | N/A (Sites are equivalent) | > 19:1 (Favoring C4' coupling) |
| Purification | Difficult (Mono/Bis separation is hard) | Easy (Major product is distinct) |
Interpretation of Results
-
Symmetric Failure Mode: In the symmetric case, once the mono-product is formed, the remaining bromide is electronically similar to the starting material. The boronic acid attacks the starting material and the mono-product at similar rates, leading to a statistical "double coupling" byproduct.
-
Asymmetric Success Mode: In the methoxy variant, the Pd(0) rapidly consumes the electron-deficient C4'-Br. The remaining C4-Br (on the methoxy ring) is electron-rich and reacts much slower. This kinetic window allows the reaction to be stopped cleanly at the mono-stage.
References
-
Electronic Control in Pd-Catalysis: Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes."[1] Chemical Reviews, 2022.[1]
-
Mechanistic Insight: Diccianni, J. B., et al. "Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides." Journal of the American Chemical Society, 2019.[4][5]
-
General Reactivity of Dibromobiphenyls: "4,4'-Dibromobiphenyl Synthesis and Properties." Organic Syntheses, Coll.[1] Vol. 4, p.256.[1]
Sources
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- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 7. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
Spectroscopic Characterization Standards for Methoxy-Biphenyl Intermediates
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QA/QC Professionals in Drug Development[1]
Executive Summary
Methoxy-biphenyl scaffolds are ubiquitous in medicinal chemistry, serving as core structures in NSAIDs (e.g., Flurbiprofen derivatives), liquid crystals, and kinase inhibitors.[1] However, their characterization presents unique challenges: rotational isomerism (atropisomerism), overlapping aromatic signals, and the critical need to distinguish regioisomers (ortho/meta/para) early in synthesis.[1]
This guide moves beyond basic spectral listing. It establishes a rigorous characterization standard , comparing the efficacy of 1D NMR, 2D NMR, and optical spectroscopy.[1] It provides a self-validating protocol for unambiguous structural assignment, ensuring data integrity in regulatory submissions.[1]
Part 1: The Challenge – Regioisomerism & Conformation
In methoxy-biphenyls, the methoxy group (–OCH₃) acts as both an electronic activator and a steric handle. The central challenge is not just identifying the functional groups, but defining their topology.[1]
-
The "Twist" Factor: Unsubstituted biphenyls are not planar in solution; they exhibit a dihedral angle of approximately 32–37° due to steric repulsion between ortho-hydrogens.
-
The Ortho-Effect: Introducing a methoxy group at the ortho position drastically increases this angle (often >60°), decoupling the
-systems of the two rings. This has profound effects on UV-Vis absorption (hypsochromic shift) and NMR chemical shifts (shielding effects), which can be used as diagnostic tools.[1]
Part 2: Comparative Analysis of Spectroscopic Modalities
The following table objectively compares characterization methods based on resolution, structural insight, and throughput.
| Feature | 1D NMR ( | Advanced 2D NMR (HMBC/NOESY) | Optical Spectroscopy (UV/IR) | X-Ray Crystallography |
| Primary Utility | Purity check & functional group count. | Unambiguous connectivity & conformation. | Conjugation extent & fingerprinting.[1] | Absolute configuration. |
| Regioisomer Resolution | Moderate. Ortho/Meta patterns often overlap in the 6.8–7.5 ppm region. | High. Correlations link the methoxy "lighthouse" signal to specific ring protons.[1] | Low to Moderate. Good for distinguishing ortho (twisted) from para (planar).[1] | Definitive. |
| Sample Requirement | ~5 mg | ~10–20 mg (for high S/N HMBC) | <1 mg | Single crystal (hard to grow for oils).[1] |
| Throughput | High (mins) | Medium (hours) | High (seconds) | Low (days/weeks). |
| Limitation | Cannot prove connectivity across the biphenyl bond. | Requires longer relaxation times ( | Solvent cutoff interference; broad peaks.[1] | Crystal packing forces may distort solution-state geometry. |
Verdict: While X-ray is the absolute truth, 2D NMR (specifically HMBC + NOESY) is the scalable "Gold Standard" for solution-state intermediates.
Part 3: The "Gold Standard" Protocol
A self-validating workflow for assigning methoxy-biphenyl regioisomers.
3.1 Experimental Setup (The "Trust" Factors)
To ensure reproducibility and regulatory compliance (e.g., for IND filings), the following parameters are mandatory:
-
Solvent: CDCl₃ is standard.[1] Use DMSO-
only if solubility is poor, as it dampens the diagnostic relaxation rates in NOESY.[1] -
Internal Standard: TMS (0.00 ppm) is preferred over residual solvent referencing for precise chemical shift comparison.
-
Relaxation Delay (
): Must be set to (typically 5–10s) for quantitative C integration, ensuring the methoxy carbon intensity is accurate relative to the aromatic ring.
3.2 The "Triangulation" Method (HMBC + NOESY)
Do not rely on splitting patterns alone.[1] Use the Methoxy group as an "anchor" to map the molecule.
Step 1: Anchor Identification (
Step 2: The Ipso-Carbon Link (HMBC) Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Observation: The methoxy protons will show a strong 3-bond correlation (
) to exactly one aromatic carbon. -
Conclusion: This carbon is the
(the carbon bearing the methoxy group).
Step 3: Ortho-Proton Assignment (HMBC)
Look for other protons correlating to that same
-
Observation: The aromatic protons ortho to the methoxy group will also show a correlation to
.
Step 4: Conformational Check (NOESY) Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.
-
Ortho-Methoxy: If the methoxy is ortho to the biphenyl linkage, you may see NOE cross-peaks between the methoxy protons and the protons on the other phenyl ring (spatial proximity due to twist).
-
Para-Methoxy: No such inter-ring NOE will be observed from the methoxy group.[1]
Part 4: Visualization of Logic Flow
Diagram 1: The Characterization Decision Tree
Caption: Logical workflow for determining regioisomer identity using hierarchical spectroscopic data.
Diagram 2: The "Lighthouse" Assignment Strategy
Caption: How HMBC uses the methoxy group to assign the aromatic ring structure.
Part 5: Supporting Data & Case Studies
5.1 UV-Vis: The Conjugation Metric
Optical spectroscopy is often underutilized but provides rapid feedback on steric conformation.
-
Para-Methoxybiphenyl:
nm.[1] The molecule is relatively planar, allowing extended conjugation between the two phenyl rings.[1] -
Ortho-Methoxybiphenyl:
shifts to lower wavelengths (hypsochromic shift) with reduced intensity ( ). The steric bulk of the ortho-methoxy group forces the rings to twist (dihedral angle >50°), breaking the conjugation [1, 5].
5.2 IR Spectroscopy: The Fingerprint Region
While less specific than NMR, the Out-of-Plane (OOP) C-H bending vibrations (600–900 cm⁻¹) are diagnostic for substitution patterns, useful for quick QC of solid intermediates [2].
-
Para (1,4-sub): Strong band ~810–840 cm⁻¹.[1]
-
Ortho (1,2-sub): Strong band ~735–770 cm⁻¹.[1]
-
Meta (1,3-sub): Bands ~690–710 cm⁻¹ and ~750–810 cm⁻¹.[1]
References
-
Westmont College. Determination of Torsional Angles of Biphenyl Molecules on Al2O3. (2022).[1] Link
-
BenchChem. A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers. (2025).[1][2][3] Link
-
University of Chicago NMR Facility. 1D NOESY made easy. (2021).[1][4] Link
-
LibreTexts. NOESY Spectra: Through-Space Interactions.[1] (2025).[1][2][3] Link
-
Royal Society of Chemistry. Dihedral angle of biphenyl in solution and the molecular force field.[1] (J. Chem. Soc., Faraday Trans.).[1] Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 4,4'-Dibromo-2-methoxy-1,1'-biphenyl
[1]
Executive Summary
4,4'-Dibromo-2-methoxy-1,1'-biphenyl (CAS: 1345435-98-0) must be classified and disposed of as Halogenated Organic Waste .
Unlike standard organic solids, the presence of bromine on the biphenyl core presents a specific thermal hazard: improper incineration at low temperatures can catalyze the formation of polybrominated dibenzo-p-dioxins (PBDDs) and furans. Therefore, this compound must be strictly segregated from non-halogenated waste streams to ensure it is routed to a high-temperature incinerator equipped with appropriate scrubbers.
Immediate Action Required:
-
Do NOT dispose of in general trash or biohazard bins.[1]
-
Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable, as this significantly increases disposal costs.
-
Segregate as "Solid Halogenated Waste."
Chemical Waste Profile
Effective disposal begins with accurate characterization. Use the data below to complete your facility’s Hazardous Waste Tag.
| Parameter | Specification | Operational Implication |
| Chemical Name | This compound | Must appear fully written on waste labels (no abbreviations).[1] |
| CAS Number | 1345435-98-0 | Unique identifier for waste manifests. |
| Physical State | Solid (Powder/Crystalline) | Requires wide-mouth containers (HDPE or Glass). |
| Halogen Content | High (>2 Bromine atoms) | CRITICAL: Mandates "Halogenated" waste stream. |
| Solubility | Low (Water), High (Organics) | Do NOT attempt drain disposal. |
| Reactivity | Stable; Incompatible with Oxidizers | Keep away from Nitric Acid/Peroxides in waste storage. |
| EPA/RCRA Status | Not specifically Listed (U/P list) | Manage as Hazardous Waste based on toxicity/irritant characteristics. |
The Scientific Rationale: Why Segregation Matters
Expertise & Causality
Many researchers treat all "solid organic waste" identically. For brominated biphenyls, this is a critical error.
-
The Dioxin Pathway: When brominated aromatics are burned below 850°C (standard municipal waste temperatures), the bromine atoms can undergo radical substitution, facilitating ring closure to form PBDDs (brominated dioxins). These are persistent environmental pollutants.
-
The Scrubber Requirement: High-temperature hazardous waste incinerators (operating >1100°C) utilize rapid quenching and caustic scrubbers to capture Hydrogen Bromide (HBr) gas generated during combustion.
-
Cost Control: If you mix this solid with non-halogenated liquids (e.g., waste ethanol), the entire container becomes "Halogenated Solvent Waste," which is 2–3x more expensive to dispose of than non-halogenated waste.
Step-by-Step Disposal Protocol
Phase A: Waste Segregation (The Bench Level)
Objective: Prevent cross-contamination of waste streams.
-
Designate a Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.
-
Why HDPE? It is resistant to physical shock and chemical attack from organic residues.
-
-
Labeling: Apply a hazardous waste label before adding the first gram of waste.
-
Primary Constituent: "this compound"
-
Hazard Checkbox: [x] Toxic [x] Irritant
-
Stream Name: "Halogenated Organic Solid"
-
Phase B: Handling & Transfer
Objective: Minimize dust generation (inhalation hazard).[2][3][4][5]
-
PPE: Standard Nitrile gloves, Lab coat, Safety glasses.
-
Transfer: If scraping product from a flask, dampen the solid slightly with a compatible solvent (e.g., Dichloromethane) if it is chemically stable to do so, or simply work strictly inside the fume hood to contain dust.
-
Contaminated Consumables: Weigh boats, pipettes, and paper towels contaminated with this substance must also go into the Solid Halogenated bin, not the regular trash.
Phase C: Final Disposal
Objective: Regulatory compliance.
-
Seal: Ensure the cap is tightly closed.
-
Secondary Containment: Place the jar into a secondary bin (e.g., a plastic tub) during transport to the central waste area.
-
Notification: When handing over to EHS or waste contractors, verbally confirm: "This contains brominated biphenyls."
Decision Logic & Workflow
The following diagram illustrates the decision process for disposing of this compound, ensuring it reaches the correct incineration facility.
Figure 1: Decision matrix for segregating brominated aromatic waste. Note that dissolving the solid in non-halogenated solvents usually downgrades the entire mixture to the more expensive "Halogenated" category.
Emergency Spill Procedures
If a spill occurs outside the fume hood:
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Wear double nitrile gloves and an N95 or P100 respirator if dust is visible.
-
Containment (Dry Spill):
-
Do not dry sweep (creates dust).
-
Cover the powder with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet mass into the Solid Halogenated waste container.
-
-
Decontamination: Wipe the surface with a detergent solution, followed by an acetone wipe. Dispose of all wipes as hazardous waste.
References
-
United States Environmental Protection Agency (EPA). Technical Fact Sheet – Polybrominated Biphenyls (PBBs).[6][7] (2017).[6][7] Defines the chemical class and thermal destruction requirements. [Link]
-
Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. (2023). Establishes the standard for segregating halogenated organic waste streams. [Link]
-
PubChem. Compound Summary: 4,4'-Dibromo-1,1'-biphenyl. National Library of Medicine. [Link]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
